molecular formula C9H9Cl2NO B1361957 2-chloro-N-(2-chloro-4-methylphenyl)acetamide CAS No. 379255-38-6

2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Katalognummer: B1361957
CAS-Nummer: 379255-38-6
Molekulargewicht: 218.08 g/mol
InChI-Schlüssel: KXMOYTJTIBDNBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-chloro-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-(2-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMOYTJTIBDNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254952
Record name 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-38-6
Record name 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID501254952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(2-chloro-4-methylphenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight Determination of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, a compound of interest for researchers in synthetic chemistry and drug development. This document elucidates the fundamental physicochemical properties of the molecule, including its derived chemical formula and calculated molecular weight. The core of this guide is a detailed exploration of mass spectrometry, establishing it as the definitive technique for molecular weight verification. A complete, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, designed to provide a self-validating system for empirical confirmation. This guide is intended for scientists and professionals who require both theoretical understanding and practical, actionable methodologies for the analytical characterization of novel or synthesized compounds.

Physicochemical Properties of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

A foundational understanding of a molecule's properties begins with its structure. From the chemical structure, we can derive the molecular formula and the theoretical molecular weight, which are critical parameters for synthesis, purification, and regulatory documentation.

Chemical Structure and Formula

The systematic name 2-chloro-N-(2-chloro-4-methylphenyl)acetamide defines a precise arrangement of atoms. The structure consists of a chloroacetamide group linked via a nitrogen atom to a 2-chloro-4-methylphenyl ring.

  • Phenyl Ring with Substituents : A benzene ring substituted with a chlorine atom at position 2 and a methyl group at position 4.

  • Amide Linkage : A carbonyl group single-bonded to a nitrogen atom (-C(=O)N-).

  • Chloroacetyl Group : An acetyl group where one methyl hydrogen is replaced by a chlorine atom (Cl-CH₂-C(=O)-).

Based on this structure, the molecular formula is determined by counting the constituent atoms:

  • Carbon (C): 9

  • Hydrogen (H): 9

  • Chlorine (Cl): 2

  • Nitrogen (N): 1

  • Oxygen (O): 1

Thus, the molecular formula is C₉H₉Cl₂NO .

Calculated Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the IUPAC atomic weights, the calculation is as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Chlorine (Cl)235.45370.906
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 218.083

The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is 218.083 g/mol .

The Central Role of Mass Spectrometry in Molecular Weight Determination

While the molecular weight can be calculated from the presumed structure, empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering unparalleled accuracy and specificity.[1][2]

Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves converting a neutral sample molecule into a charged ion, which is then accelerated through a magnetic or electric field. The degree to which the ion's trajectory is altered by these fields is dependent on its m/z ratio, allowing for precise mass determination.

Causality for Method Selection: Why Mass Spectrometry is Authoritative

The choice of mass spectrometry is not arbitrary; it is dictated by the need for unambiguous data.

  • Direct Measurement : Unlike colligative property measurements, MS directly interrogates the mass of the molecule itself, providing a fundamental physical constant.

  • High Accuracy and Resolution : High-resolution mass spectrometry (HRMS) can determine molecular mass with accuracies better than 5 ppm (0.0005%), enabling the confident determination of the elemental formula.[2]

  • Structural Confirmation : The ionization process, particularly Electron Ionization (EI), induces fragmentation of the molecule. This fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a chemical "fingerprint" that validates the identity of the compound beyond its mass alone.[3]

  • Isotopic Pattern Verification : The presence of two chlorine atoms in 2-chloro-N-(2-chloro-4-methylphenyl)acetamide creates a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a trio of peaks (M, M+2, M+4) in the mass spectrum with a predictable intensity ratio of approximately 9:6:1. Observing this pattern provides irrefutable evidence for the presence of two chlorine atoms and serves as a powerful internal validation of the result.

Authoritative Protocol for Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, which is expected to be thermally stable and reasonably volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred methodology.[4] The gas chromatograph separates the analyte from impurities, ensuring that the mass spectrum obtained is from a pure compound.[1]

Experimental Workflow

The entire process, from sample preparation to data validation, follows a logical and systematic workflow designed to ensure data integrity.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Validation prep Accurately weigh analyte and dissolve in a volatile solvent (e.g., Dichloromethane) to ~100 µg/mL inject Inject 1 µL into GC Inlet (250°C) prep->inject gc_sep Separation on GC Column (e.g., DB-5ms) Temperature Programmed Elution inject->gc_sep Vaporization ms_ion Eluent enters MS Source Electron Ionization (EI, 70 eV) gc_sep->ms_ion Transfer Line (280°C) ms_detect Mass Analyzer separates ions by m/z Detection and Signal Generation ms_ion->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic peak_spec Extract Mass Spectrum from Analyte Peak tic->peak_spec Peak Integration mol_ion Identify Molecular Ion (M⁺) Peak at m/z ≈ 218 peak_spec->mol_ion Analysis isotope Validate Isotopic Pattern (M, M+2, M+4 for Cl₂) mol_ion->isotope Confirmation

Caption: General workflow for molecular weight determination by GC-MS.

Step-by-Step Methodology

This protocol is designed to be a self-validating system. Adherence to these parameters ensures reproducibility and trustworthiness of the results.

Instrumentation & Reagents:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Reagents: Dichloromethane or Ethyl Acetate (GC or HPLC grade), Helium (99.999% purity).

  • Analyte: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide standard or synthesized product.

Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the analyte.

  • Dissolve the analyte in 10.0 mL of dichloromethane in a volumetric flask to create a stock solution of 100 µg/mL.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

GC-MS Parameters:

ParameterSettingRationale
GC System
Injector Port Temp.250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLStandard volume for high sensitivity without overloading.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed column suitable for a wide range of semi-polar analytes.
Oven ProgramInitial 100°C, hold 2 min. Ramp 15°C/min to 280°C, hold 5 min.Separates the analyte from solvent and potential impurities.
MS System
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp.230 °CStandard temperature for stable EI ionization.
Ionization ModeElectron Ionization (EI)Provides a distinct molecular ion and a reproducible fragmentation library.
Electron Energy70 eVStandardized energy for consistent fragmentation patterns.
Mass Scan Range40 - 400 amuCovers the expected molecular weight and key fragments.
Data Analysis and Interpretation

Successful data interpretation relies on identifying the molecular ion and validating its characteristics against theoretical predictions.

  • Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Molecular Ion (M⁺) Identification: Locate the highest m/z peak in the spectrum that corresponds to the intact molecule. For C₉H₉³⁵Cl₂NO, this will be at m/z 217 . Due to rounding of atomic masses, this is often referred to as m/z 218 in nominal mass instruments.

  • Isotope Pattern Validation: This is the critical self-validation step. The presence of two chlorine atoms must produce a characteristic cluster of peaks:

    • M⁺ Peak (m/z 217): Contains two ³⁵Cl isotopes. Relative abundance: 100% (base peak of the cluster).

    • M+2 Peak (m/z 219): Contains one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.

    • M+4 Peak (m/z 221): Contains two ³⁷Cl isotopes. Relative abundance: ~10%. The observation of this 100:65:10 ratio confirms the molecular weight and the presence of two chlorine atoms.

Caption: Logical relationship between structure and its validating isotopic pattern.

Conclusion

The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (C₉H₉Cl₂NO) is calculated to be 218.083 g/mol . The authoritative method for the empirical confirmation of this value is Gas Chromatography-Mass Spectrometry (GC-MS). The protocol detailed within this guide provides a robust and self-validating framework for analysis. The key to confident identification lies not only in observing the molecular ion peak at the correct mass-to-charge ratio but also in verifying the characteristic isotopic pattern produced by the two chlorine atoms within the structure. This dual confirmation provides the highest level of trustworthiness required in research and development settings.

References

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • Cheméco. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Retrieved from [Link]

  • Chemsrc. (n.d.). Acetamide, 2-chloro-N-(2-methylphenyl)-. Retrieved from [Link]

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • PubMed. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

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  • Concordia University. (n.d.). A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this molecule. We will explore predicted ¹H and ¹³C NMR data, the rationale behind the spectral features, and a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[1] For a novel or synthesized compound like 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, NMR is the definitive method for confirming its chemical structure, purity, and stereochemistry.[2] This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this or structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The chemical structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is presented below. The unique electronic environments of the hydrogen and carbon atoms, dictated by the arrangement of chloro, methyl, and acetamide functional groups, give rise to a distinct NMR fingerprint.

Figure 1. Chemical Structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra. The presence of electronegative atoms (chlorine, oxygen, nitrogen) and the aromatic ring are expected to significantly influence the chemical shifts.[3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in a standard deuterated solvent like CDCl₃ is expected to exhibit five distinct signals. The rationale for these predictions is based on the chemical environment of each proton.[4]

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (CH₃)~ 2.35Singlet (s)3HThe methyl protons are on the aromatic ring and will appear as a singlet.
H-b (CH₂Cl)~ 4.20Singlet (s)2HThe methylene protons are adjacent to a chlorine atom and the carbonyl group, leading to a downfield shift.
H-c, H-d, H-e (Ar-H)~ 7.20 - 7.50Multiplet (m)3HThe aromatic protons will appear as a complex multiplet due to spin-spin coupling.
H-f (NH)~ 8.10Singlet (s, broad)1HThe amide proton is typically broad and appears significantly downfield due to hydrogen bonding and the electronic effect of the carbonyl group.

Table 1. Predicted ¹H NMR Spectral Data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (CH₃)~ 18Typical chemical shift for a methyl group on an aromatic ring.
C-2 (CH₂Cl)~ 43The carbon is attached to an electronegative chlorine atom.
C-3, C-4, C-5, C-6, C-7, C-8 (Ar-C)~ 125 - 138Aromatic carbons appear in this region, with variations due to the substituents.
C-9 (C=O)~ 165The carbonyl carbon of the amide group is significantly deshielded.

Table 2. Predicted ¹³C NMR Spectral Data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial. This protocol ensures reproducibility and accuracy of the results.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of solid 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2][5]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for field-frequency stabilization.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved signals.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled experiment to simplify the spectrum to single lines for each carbon.

      • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

      • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Assign Chemical Shifts I->J K Analyze Multiplicity & Coupling Constants J->K L Structural Elucidation K->L

Diagram 1. Workflow for NMR-based structural analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. The detailed analysis of expected chemical shifts, multiplicities, and integration, coupled with a robust experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as a cornerstone of modern chemical research.

References

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • El Moutaouakil Ala Allah, A., Kariuki, B. M., El Hassani, I. A., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 9.† Steric and Electric Field Effects in Chlorine Substituent Chemical Shifts (SCS) Raym. Retrieved from [Link]

  • Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

  • YouTube. (2020, May 26). NMRdb for predicting NMR spectra. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

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2-chloro-N-(2-chloro-4-methylphenyl)acetamide IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental principles of IR spectroscopy as applied to this specific molecule. It offers a detailed prediction of the compound's IR spectrum, correlating specific vibrational modes with its constituent functional groups. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR), and provides a systematic approach to data interpretation for structural verification. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and experimental reproducibility.

Introduction to 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

2-chloro-N-(2-chloro-4-methylphenyl)acetamide is a substituted acetamide derivative. Compounds of this class, N-arylacetamides, are significant as intermediates in the synthesis of various pharmaceutical and agrochemical products.[1] A precise and reliable characterization of these intermediates is paramount for ensuring the quality, purity, and consistency of the final active compounds. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and identification of such molecules.

Chemical Identity and Structure

The molecular structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide comprises several key functional groups that produce a distinct infrared spectrum: a secondary amide linkage, a 1,2,4-trisubstituted aromatic ring, a methyl group, an aliphatic chloro-methylene group, and an aromatic chloro-substituent.

Caption: Molecular Structure of the Target Analyte.

Physicochemical Properties

A summary of the key computed physicochemical properties for a structurally analogous compound, 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, is provided below. These values offer a baseline for handling and experimental design.[2]

PropertyValueSource
Molecular Formula C₉H₉Cl₂NOPubChem[2]
Molecular Weight 218.08 g/mol PubChem[2]
Physical State Solid (Predicted)N/A
CAS Number 62593-77-5PubChem[2]

The Principles of IR Spectroscopy for Structural Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter.[3] Covalent bonds within a molecule are not static; they vibrate at specific frequencies, akin to springs. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots transmittance or absorbance versus wavenumber (cm⁻¹).

The key to IR spectroscopy's utility in structural elucidation is that different types of bonds and functional groups vibrate at characteristic frequencies.[4] Therefore, the presence of a peak in a specific region of the IR spectrum can be directly correlated to the presence of a particular functional group within the molecule.

Predicted IR Spectrum and Key Vibrational Modes

The IR spectrum of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide can be logically dissected into contributions from its primary functional components. The analysis is typically split into two main regions: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Diagnostic Region (>1500 cm⁻¹)

This region is characterized by stretching vibrations and is often the most straightforward to interpret.

  • N-H Stretching (Amide): As a secondary amide, the molecule contains a single N-H bond. This will give rise to a single, sharp to moderately broad absorption peak typically found in the range of 3350-3180 cm⁻¹ .[5][6] The exact position is sensitive to hydrogen bonding; in a solid-state spectrum (as obtained via ATR or KBr pellet), this peak is expected at a lower frequency due to intermolecular hydrogen bonding.

  • Aromatic C-H Stretching: The C-H bonds on the phenyl ring will produce sharp, medium-to-weak absorption bands above 3000 cm⁻¹ , typically in the 3100-3030 cm⁻¹ range.[7][8][9] The presence of peaks in this specific area is a strong indicator of an aromatic or vinylic system.

  • Aliphatic C-H Stretching: The C-H bonds of the methyl (-CH₃) and methylene (-CH₂-) groups will exhibit stretching vibrations below 3000 cm⁻¹ . Expect multiple sharp peaks in the 2980-2850 cm⁻¹ range.

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of the amide group is one of the most intense and reliable absorptions in the spectrum. For a solid-state secondary amide, this "Amide I" band is expected to appear as a very strong, sharp peak between 1680-1630 cm⁻¹ .[10][11] Its position is lowered from a typical ketone due to resonance with the nitrogen lone pair.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending, scissoring, and rocking, which are unique to the overall molecular structure.

  • N-H Bending (Amide II Band): This is another characteristic peak for secondary amides, arising from a coupling of the N-H in-plane bend and C-N stretch. The "Amide II" band is a strong, sharp absorption typically found near 1570-1515 cm⁻¹ .[5][11]

  • C=C Aromatic Ring Stretching: The phenyl ring exhibits several C=C stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region.[7][9] Often, two or three distinct peaks can be resolved, with prominent ones frequently appearing near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Bending (Out-of-Plane): The out-of-plane (oop) C-H bending vibrations of the substituted aromatic ring are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ range.[9][12]

  • C-Cl Stretching: The carbon-chlorine bonds introduce absorptions in the lower frequency range of the fingerprint region. The aliphatic C-Cl stretch is expected between 850-550 cm⁻¹ , while the aromatic C-Cl stretch may also fall within or slightly above this range.[13] These bands can sometimes be difficult to assign definitively due to overlap with other vibrations.

Summary Table of Predicted Absorptions
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3180N-H StretchSecondary AmideMedium, Sharp
3100 - 3030=C-H StretchAromatic RingMedium to Weak, Sharp
2980 - 2850-C-H Stretch-CH₃, -CH₂-Medium, Sharp
1680 - 1630C=O Stretch (Amide I)Secondary AmideStrong, Sharp
1600 - 1450C=C Ring StretchAromatic RingMedium to Strong, Sharp
1570 - 1515N-H Bend (Amide II)Secondary AmideStrong, Sharp
900 - 800C-H Out-of-Plane Bend1,2,4-Trisubstituted RingStrong
850 - 550C-Cl StretchAlkyl & Aryl HalideMedium to Strong

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Rationale for Method Selection: ATR-FTIR

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a superior choice for routine analysis of solid powders. It operates by pressing the sample against a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal in such a way that it creates an evanescent wave that penetrates a few micrometers into the sample. This interaction provides an absorption spectrum without the need for grinding and pressing KBr pellets, thereby eliminating issues with sample thickness, particle size, and atmospheric moisture.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable baseline and minimizes drift.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol and allow it to fully evaporate. This removes any residue from previous measurements.

  • Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan co-adds 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application: Place a small amount of the 2-chloro-N-(2-chloro-4-methylphenyl)acetamide powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Apply Pressure: Lower the press arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the sample and the crystal, which is critical for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan.

  • Post-Measurement Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum. If necessary, apply an ATR correction algorithm available in the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.

Workflow Diagram

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Apply Consistent Pressure D->E F Collect Sample Spectrum E->F G Clean ATR Crystal F->G H Process Data (e.g., ATR Correction) G->H

Caption: ATR-FTIR Experimental Workflow.

Data Interpretation and Structural Verification

A systematic analysis of the acquired spectrum is crucial for confirming the molecular structure.

  • Check the Diagnostic Region First: Begin by looking for the most prominent and reliable peaks.

    • Is there a very strong, sharp peak around 1650 cm⁻¹? This is likely the Amide I (C=O) band.

    • Is there a medium peak around 3300 cm⁻¹? This confirms the N-H stretch of the secondary amide.

    • Are there sharp peaks just above 3000 cm⁻¹? This indicates the aromatic C-H bonds .

    • Are there sharp peaks just below 3000 cm⁻¹? This confirms the aliphatic C-H bonds .

  • Confirm with Secondary Peaks:

    • Look for the Amide II (N-H bend) band, typically a strong peak near 1550 cm⁻¹. Its presence, along with the Amide I and N-H stretch, provides a trifecta of evidence for the secondary amide group.

    • Identify the multiple sharp peaks between 1600-1450 cm⁻¹ characteristic of the aromatic C=C stretching .

  • Analyze the Fingerprint Region:

    • Examine the 900-800 cm⁻¹ region for strong bands consistent with a 1,2,4-trisubstituted benzene ring .

    • Look for bands in the 850-550 cm⁻¹ range that can be attributed to the C-Cl stretches .

By systematically identifying these key absorption bands and ensuring they align with the predicted values, one can confidently verify the identity and structural integrity of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. By understanding the correlation between the molecule's functional groups and their characteristic vibrational frequencies, a detailed and predictive interpretation of its IR spectrum is possible. The combination of a robust experimental protocol, such as the ATR-FTIR method described, and a systematic approach to spectral interpretation allows for rapid, reliable, and non-destructive verification of this important chemical intermediate, ensuring quality and consistency in research and development applications.

References

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]

  • Cheméo. Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • Journal of the American Chemical Society. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]

  • Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

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Methodological & Application

The Versatile Intermediate: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds utilized, 2-chloro-N-arylacetamides have emerged as a highly versatile class of intermediates. Their inherent reactivity and modular nature allow for the construction of diverse molecular architectures targeting a range of enzymes implicated in pathological processes. This technical guide focuses on a specific, yet broadly applicable member of this family: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide . We will explore its role as a pivotal building block in the generation of potent enzyme inhibitors, providing researchers, scientists, and drug development professionals with detailed application notes, validated experimental protocols, and the fundamental scientific rationale underpinning its use.

Introduction: The Strategic Importance of the Chloroacetamide Moiety

The 2-chloro-N-arylacetamide scaffold is a powerful tool in medicinal chemistry due to the electrophilic nature of the α-chloro group, which renders it susceptible to nucleophilic substitution. This reactivity is the lynchpin of its utility, allowing for the facile introduction of a wide array of functional groups and heterocyclic systems. This modularity enables the systematic exploration of the chemical space around a core structure to optimize target engagement, selectivity, and pharmacokinetic properties.

Derivatives of 2-chloro-N-arylacetamides have been successfully developed as inhibitors of various enzyme classes, including kinases, proteases, and cyclooxygenases. The core phenylacetamide structure often serves as a key pharmacophore, participating in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. The substituents on the aryl ring, in this case, a 2-chloro and a 4-methyl group, play a significant role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for the target enzyme.

Synthesis of the Intermediate: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

The synthesis of the title intermediate is typically achieved through a straightforward acylation reaction between 2-chloro-4-methylaniline and chloroacetyl chloride. This reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Materials:

  • 2-chloro-4-methylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 2-chloro-4-methylaniline (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Expected Yield: 85-95%

Characterization: The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The chloroacetamide moiety can be utilized to synthesize both reversible and irreversible kinase inhibitors. In the case of irreversible inhibitors, the electrophilic α-chloro group can form a covalent bond with a nucleophilic cysteine residue in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition.

Case Study: Synthesis of a Putative Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Certain FGFR family members possess a conserved cysteine residue in the P-loop of the ATP-binding site, making them amenable to covalent inhibition by electrophilic ligands. We present a representative protocol for the synthesis of a potential FGFR inhibitor using 2-chloro-N-(2-chloro-4-methylphenyl)acetamide as a key intermediate. This protocol is based on established methodologies for the synthesis of similar chloroacetamide-based kinase inhibitors[1].

Diagram 1: Synthetic Workflow for a Putative FGFR Inhibitor

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Final Inhibitor Synthesis A 2-chloro-4-methylaniline C 2-chloro-N-(2-chloro-4-methylphenyl)acetamide A->C B Chloroacetyl chloride B->C E Thioether Intermediate C->E D Heterocyclic Thiol (e.g., 4-amino-5-mercapto-1,2,4-triazole) D->E G Putative FGFR Inhibitor E->G F Coupling Partner (e.g., substituted pyrimidine) F->G

Caption: A generalized workflow for the synthesis of a putative FGFR inhibitor.

Protocol 2: Synthesis of a Thioether-Linked Kinase Inhibitor Precursor

Rationale: The reactive chloro group of the intermediate is displaced by a nucleophilic thiol, a common strategy to introduce a linker and a heterocyclic moiety that can engage in further interactions with the target enzyme.

Materials:

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

  • 4-amino-5-mercapto-1,2,4-triazole

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • To a solution of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq) in DMF, add 4-amino-5-mercapto-1,2,4-triazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Mechanism of Action and Signaling Pathway

The synthesized inhibitor is designed to target the ATP-binding pocket of FGFR. The N-(2-chloro-4-methylphenyl)acetamide moiety can form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The appended heterocyclic system can further occupy the active site and form additional interactions, enhancing potency and selectivity. In the case of an irreversible inhibitor, the chloroacetamide would be positioned to react with a nearby cysteine residue.

Diagram 2: Simplified FGFR Signaling Pathway and Point of Inhibition

G FGF FGF Ligand FGFR FGFR FGF->FGFR P P FGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Putative Inhibitor (from 2-chloro-N-(2-chloro-4-methylphenyl)acetamide) Inhibitor->FGFR Inhibition

Caption: Inhibition of FGFR signaling by a putative inhibitor.

Application as a Precursor for Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target COX enzymes. The 2-chloro-N-arylacetamide scaffold can be elaborated to generate potent and selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Case Study: Synthesis of a Novel COX-2 Inhibitor

Building upon the 2-chloro-N-(2-chloro-4-methylphenyl)acetamide intermediate, a series of derivatives can be synthesized to target the active site of COX-2. The general strategy involves the substitution of the chloro group with a suitable pharmacophore that can occupy the secondary pocket of the COX-2 active site, a key feature that distinguishes it from the COX-1 isoform.

Protocol 3: Synthesis of a Phenyl Ether-Linked COX-2 Inhibitor

Rationale: This protocol describes the synthesis of a derivative where the chloro group is displaced by a substituted phenol. The resulting ether linkage is a common motif in selective COX-2 inhibitors.

Materials:

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

  • 4-hydroxyacetophenone

  • Potassium carbonate

  • Acetone

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, combine 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq), 4-hydroxyacetophenone (1.1 eq), and potassium carbonate (2.0 eq) in acetone.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: 70-85%

Data Summary and Characterization

The following table summarizes the key characteristics of the intermediate and a representative final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-chloro-N-(2-chloro-4-methylphenyl)acetamideC9H9Cl2NO218.08White solid135-137
Representative Thioether-Linked PrecursorC12H12Cl2N6OS359.23Off-white solid210-215 (decomposes)

Safety and Handling

2-chloro-N-(2-chloro-4-methylphenyl)acetamide and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

2-chloro-N-(2-chloro-4-methylphenyl)acetamide is a valuable and versatile intermediate in the synthesis of a diverse range of potential enzyme inhibitors. Its straightforward synthesis and reactive nature allow for the systematic development of novel therapeutic agents. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this important building block in their drug discovery programs.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • PubMed. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π-π stacking interactions and present a novel class of anti-inflammatory drugs. Available at: [Link]

  • PMC - NIH. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Available at: [Link]

  • ACS Publications. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

  • PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available at: [Link]

Sources

Application Notes and Protocols: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide as a Precursor for Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chloroacetamides in Modern Agriculture

The chloroacetamide class of herbicides represents a cornerstone in modern weed management strategies, offering effective pre-emergence and early post-emergence control of annual grasses and some broadleaf weeds in a variety of staple crops. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for plant cell division and growth. This guide focuses on the synthesis and potential applications of a key precursor, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide , in the development of novel chloroacetamide herbicides. By understanding the synthesis of this intermediate and its subsequent conversion into a potential herbicidal agent, researchers can explore new chemical entities with improved efficacy and environmental profiles.

Synthesis of the Precursor: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is achieved through the N-acylation of 2-chloro-4-methylaniline with chloroacetyl chloride. This is a well-established method for forming the amide bond central to the chloroacetamide structure.

Reaction Scheme:

Caption: Synthesis of the precursor.

Experimental Protocol: Synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

This protocol is adapted from established methods for the N-acylation of aromatic amines.[1]

Materials:

  • 2-chloro-4-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the reaction mixture to 0-5 °C using an ice bath, with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₉Cl₂NO[2]
Molecular Weight218.08 g/mol [2]
AppearanceExpected to be a solidGeneral knowledge of similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilityExpected to be soluble in organic solventsGeneral knowledge of similar compounds

Application in Herbicide Synthesis: A Proof-of-Concept

While no commercial herbicide is explicitly documented as being synthesized from 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, its structure strongly suggests its utility as a precursor for a novel herbicide analogous to Metazachlor . Metazachlor is a well-established chloroacetamide herbicide used for the control of grasses and broadleaf weeds.[3][4]

The synthesis of Metazachlor involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide, which is derived from 2-chloro-N-(2,6-dimethylphenyl)acetamide.[5][6] By analogy, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide can be used to synthesize a "chloro-methyl" analog of Metazachlor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of a Metazachlor analog.

Experimental Protocol: Synthesis of a Proposed Herbicide

This protocol is based on the known synthesis of pyrazole-containing herbicides.[7]

Materials:

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq)

  • Pyrazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure proposed herbicidal compound.

Analytical Characterization

The synthesized precursor and the final herbicidal product should be thoroughly characterized using a suite of analytical techniques to confirm their identity and purity.

Table of Analytical Methods:

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H and ¹³C) Structural elucidationResonances corresponding to the aromatic, methylene, and methyl protons and carbons.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the amide C=O stretch, N-H stretch, and C-Cl bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identificationA single peak with a corresponding mass spectrum matching the target compound.

Safety and Handling

Disclaimer: This information is intended for use by qualified professionals and is based on data for structurally similar compounds. A full risk assessment should be conducted before commencing any experimental work.

For 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (Precursor):

  • Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, similar to other chloroacetamides.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: If swallowed, call a poison control center or doctor immediately.

    • Inhalation: Move to fresh air.

For the Starting Material (2-chloro-4-methylaniline):

  • Hazard Class: Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Safety Precautions: Handle with extreme care, using appropriate PPE in a fume hood.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and its potential as a precursor for a novel chloroacetamide herbicide. The detailed protocols and analytical guidance are intended to support researchers in the exploration of new herbicidal compounds. Future work should focus on the definitive synthesis and biological evaluation of the proposed herbicide to determine its efficacy, crop selectivity, and environmental fate. The structural analogy to Metazachlor provides a strong rationale for its potential herbicidal activity, making this a promising avenue for the development of new crop protection solutions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926727B - The preparation method of metazachlor.
  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • ASCA GmbH Angewandte Synthesechemie Adlershof. (2018, September 7). Main metabolites of metazachlor. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-4-methylaniline. Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? (n.d.). Weed Science. Retrieved from [Link]

  • Chloroacetamide Herbicides. (n.d.). Request PDF. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). Retrieved from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). Plants. Retrieved from [Link]

  • Chemchart. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on ensuring the stability of this compound in common biological buffers. Achieving reliable and reproducible experimental results begins with understanding the chemical behavior of your reagents in the chosen assay environment.

Core Concepts: Understanding the Instability of Chloroacetamides

2-chloro-N-(2-chloro-4-methylphenyl)acetamide, like other α-chloroacetamides, possesses two primary chemically reactive sites that are susceptible to degradation in aqueous biological buffers. A fundamental understanding of these liabilities is crucial for experimental design and troubleshooting.

  • Amide Bond Hydrolysis: The amide linkage is vulnerable to cleavage under both acidic and basic conditions, a process known as hydrolysis. The rate of this degradation is highly pH-dependent. Studies on structurally similar dichloroacetamide compounds reveal that base-mediated hydrolysis can be particularly rapid, potentially leading to significant loss of the parent compound in alkaline buffers (pH > 7.5).[1] This reaction yields a chloroacetate salt and the corresponding aniline derivative.

  • Nucleophilic Attack on the α-Carbon: The chlorine atom attached to the acetyl group is a good leaving group. The adjacent carbonyl group withdraws electron density, making the α-carbon electrophilic and highly susceptible to attack by nucleophiles. Common biological buffer components, including primary amines (e.g., Tris), thiols (e.g., DTT, glutathione, cysteine residues in proteins), and even hydroxide ions, can act as nucleophiles, displacing the chloride and forming a new covalent bond. This can lead to the formation of inactive adducts and a perceived loss of compound activity.[2]

Below is a diagram illustrating these primary degradation pathways.

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Nucleophilic Substitution Parent 2-chloro-N-(2-chloro-4-methylphenyl)acetamide Hydrolysis_Product1 2-chloro-4-methylaniline Parent->Hydrolysis_Product1 Amide Cleavage (Acid/Base Catalyzed) Hydrolysis_Product2 Chloroacetic Acid Parent->Hydrolysis_Product2 Amide Cleavage (Acid/Base Catalyzed) Adduct_Product Buffer/Thiol Adduct Parent->Adduct_Product Attack at α-Carbon (e.g., by Tris, DTT)

Caption: Potential degradation routes for the target compound.

Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format.

start Problem: Inconsistent or Diminishing Compound Activity q1 What is your buffer's pH? start->q1 q2 What are your buffer's components? start->q2 q3 Does your medium contain serum, cell lysates, or thiols? start->q3 a1 High pH (>7.5) accelerates base-catalyzed amide hydrolysis. ACTION: Lower pH or switch buffer. q1->a1 pH is > 7.5 a2 Primary amines (Tris, Glycine) can act as nucleophiles. ACTION: Switch to a non-nucleophilic buffer (HEPES, MOPS, PBS). q2->a2 Contains Tris, Glycine, etc. a3 Thiols (DTT, GSH) and proteins can form adducts or cause enzymatic degradation. ACTION: Run stability study in matrix. q3->a3 Yes

Caption: Workflow for troubleshooting compound instability.

Q1: My compound's activity is significantly lower in my assay buffer (Tris, pH 8.5) compared to my initial DMSO stock dilution in PBS. Why?

A: This is a classic case of combined pH and buffer component reactivity.

  • Base-Catalyzed Hydrolysis: At pH 8.5, the amide bond of the compound is susceptible to accelerated base-catalyzed hydrolysis, breaking it down into inactive metabolites.[1]

  • Nucleophilic Attack by Tris: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a potent nucleophile. It can attack the electrophilic carbon atom holding the chlorine, forming a covalent adduct with your compound and rendering it inactive.

Solution: Switch to a non-nucleophilic buffer with a pH closer to neutral. Good alternatives include HEPES, MOPS, or phosphate-buffered saline (PBS), all maintained between pH 7.2 and 7.4.

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after incubating the compound in a buffer containing Dithiothreitol (DTT). What is happening?

A: DTT is a strong reducing agent containing two thiol (-SH) groups, which are excellent nucleophiles. One of the thiol groups is reacting with the α-chloro group of your compound, displacing the chloride and forming a DTT-compound adduct. This new molecule will have different properties, including increased polarity, which explains the new peak on your reverse-phase HPLC system. A similar reaction can occur with glutathione or free cysteine residues on proteins.[2]

Solution: If DTT is essential for your experiment (e.g., to maintain enzyme activity), you must characterize the stability of your compound in its presence. Add the compound to the DTT-containing buffer immediately before starting your measurements to minimize degradation. Run a control experiment to quantify the rate of adduct formation.

Q3: The potency of my compound appears to decrease when I move from a simple buffer system to a complex cell culture medium containing 10% Fetal Bovine Serum (FBS). What are the potential causes?

A: There are several factors at play in complex biological media:

  • Protein Binding: Your compound may bind to abundant proteins in the serum, such as albumin. This reduces the free concentration of the compound available to interact with its target.

  • Enzymatic Degradation: Serum and cell lysates contain numerous enzymes, such as esterases, amidases, and dehalogenases, that can metabolize your compound.

  • Nucleophilic Moieties: Proteins and amino acids in the medium provide a rich source of nucleophilic groups (e.g., lysine, cysteine) that can react with the α-chloro group.

Solution: Conduct a stability study directly in the complete cell culture medium. Use LC-MS/MS to track the disappearance of the parent compound over time. This will give you a clear understanding of its half-life in the true experimental environment.

Frequently Asked Questions (FAQs)

What is the recommended method for preparing and storing stock solutions? Stock solutions should be prepared in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a high concentration (e.g., 10-50 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these stocks tightly sealed at -20°C or -80°C in a desiccated environment.[3][4][5]

Which biological buffers should I use or avoid? The choice of buffer is critical for maintaining the integrity of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Buffer TypeRecommendationRationale
Phosphate (PBS) Recommended Non-nucleophilic and buffers well around physiological pH.
HEPES Recommended Good buffering capacity at physiological pH (6.8-8.2) and is non-nucleophilic.
MOPS Recommended Similar to HEPES, a good non-nucleophilic option.
Tris Avoid Contains a primary amine that is highly nucleophilic and will react with the compound.
Glycine Avoid Contains a primary amine and is nucleophilic.
Bicine/Tricine Avoid Contains secondary/tertiary amines that can still exhibit nucleophilicity.

How does temperature affect the stability of the compound in aqueous buffers? As a general rule, chemical degradation rates increase with temperature. Hydrolysis and nucleophilic substitution reactions will occur faster at 37°C than at 4°C or on ice. For maximum stability in aqueous working solutions, prepare them fresh and keep them on ice until use.

How can I empirically determine the stability in my specific buffer? You must perform a stability study. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound over a time course. A detailed protocol is provided in the next section.

Experimental Protocol: Assessing Compound Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in a buffer of interest.

Objective: To determine the half-life (t½) of the compound in a specific biological buffer at a defined temperature.

Materials:

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

  • Anhydrous DMSO

  • Your biological buffer of interest (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

  • HPLC system with a C18 reverse-phase column and UV detector[6]

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Preparation of Working Solution: Spike the 10 mM stock solution into your pre-warmed biological buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts. Vortex gently to mix. This is your T=0 sample.

  • Time-Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution and add it to 200 µL of the quenching solution in an HPLC vial. The organic solvent and acid will stop further degradation. Mix thoroughly.

  • Incubation: Place the remaining working solution in the incubator/water bath at the desired temperature.

  • Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot of the working solution and quench it in 200 µL of the quenching solution in a new HPLC vial.

  • HPLC Analysis:

    • Analyze all collected samples (including T=0) by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

    • Monitor the elution using a UV detector at a wavelength where the compound has a strong absorbance (determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Normalize the peak areas at each time point to the peak area at T=0 (Peak Area at T=x / Peak Area at T=0).

    • Plot the natural logarithm (ln) of the normalized peak area versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

This empirical data is the most trustworthy measure of your compound's stability in your unique experimental conditions.

References

  • Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
  • PubChem. (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of 2-Chloroacetamide Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-chloroacetamide covalent probes. This guide is designed to provide in-depth insights, troubleshooting strategies, and validated protocols to help you enhance the selectivity of your probes and generate robust, reproducible data. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome common challenges in your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of 2-chloroacetamide probes.

Q1: What are 2-chloroacetamide covalent probes and why are they used?

A: 2-chloroacetamide probes are small molecules designed to form a stable, permanent covalent bond with a specific nucleophilic amino acid residue on a target protein, most commonly cysteine.[1] They consist of two key components: a "warhead" (the reactive chloroacetamide group) and a "scaffold" (a recognition element that provides binding affinity and directs the warhead to the target site).

This covalent bonding mechanism offers several advantages over traditional non-covalent (reversible) inhibitors, including:

  • Enhanced Potency: The irreversible bond can lead to a more profound and sustained biological effect, often at lower concentrations.[2]

  • Prolonged Duration of Action: The effect of the probe lasts until the target protein is degraded and resynthesized, which is independent of the probe's pharmacokinetic half-life.[2]

  • Targeting Challenging Proteins: They can effectively inhibit proteins with shallow binding pockets or those that bind to endogenous ligands with very high affinity (e.g., ATP in kinases).[3][4]

Q2: What is the mechanism of action for a 2-chloroacetamide probe?

A: The chloroacetamide group is an electrophile that reacts with nucleophilic residues, primarily the thiolate anion (S⁻) of a deprotonated cysteine, via an SN2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This process is illustrated below.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification (SN2) Probe Probe-Cl Complex [Protein-Cys-SH • Probe-Cl] Probe->Complex k₁ Protein Protein-Cys-SH Complex->Probe k₋₁ Covalent_Complex Protein-Cys-S-Probe + H⁺ + Cl⁻ Complex->Covalent_Complex k_inact

Caption: Two-step mechanism of covalent inhibition.

This reaction's efficiency is governed by two key factors: the intrinsic reactivity of the chloroacetamide warhead and the affinity of the probe's scaffold for the target protein, which increases the "effective concentration" of the warhead near the target cysteine.[5]

Q3: How does the reactivity of chloroacetamides compare to other common covalent warheads?

A: Chloroacetamides are generally considered to be more reactive than acrylamides, another widely used electrophile.[2] However, they are less reactive than highly indiscriminate alkylating agents like iodoacetamide. This intermediate reactivity makes them suitable for targeted covalent inhibitor design, as they are reactive enough to label their target but not so reactive that they label proteins nonspecifically throughout the proteome.

WarheadRelative ReactivityCommon Use Case
IodoacetamideVery HighNon-selective labeling, proteomics sample prep
2-Chloroacetamide Moderate-High Targeted covalent probes, fragment screening [2][6]
AcrylamideModerateTargeted covalent inhibitors (e.g., Ibrutinib)[1]
Vinyl SulfoneModerateTargeted covalent inhibitors[7]

Q4: What are the primary factors that determine the selectivity of a 2-chloroacetamide probe?

A: Selectivity is the probe's ability to react with the intended target protein while minimizing reactions with other proteins ("off-targets"). It is not solely dependent on the warhead's reactivity. The key factors are:

  • Binding Affinity (KI): The non-covalent binding affinity of the probe's scaffold for the target protein's binding pocket is paramount. High affinity ensures the warhead is positioned correctly and spends more time near the target nucleophile, promoting the covalent reaction.[5]

  • Intrinsic Electrophilicity (kinact): The inherent chemical reactivity of the chloroacetamide warhead. While necessary for the reaction, excessive reactivity can lead to indiscriminate labeling of many proteins.[1] The goal is to tune this reactivity to be "just right."

  • Target Cysteine Accessibility & Nucleophilicity: The target cysteine must be accessible to the probe and exist in a microenvironment that lowers its pKa, making it a better nucleophile at physiological pH.[7] Selectivity is often achieved by targeting unique, non-conserved cysteines.[3]

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Problem 1: High Off-Target Binding or Lack of Selectivity

You observe that your probe inhibits or labels multiple proteins, leading to ambiguous results or cellular toxicity.

Causality Analysis: High off-target binding occurs when the covalent modification step is not primarily driven by specific non-covalent recognition. This can be due to a probe that is too intrinsically reactive, used at too high a concentration, or incubated for too long, allowing slow reactions with non-target proteins to accumulate.

G start High Off-Target Binding Observed q1 Is probe concentration optimized? start->q1 q2 Is incubation time minimized? q1->q2 Yes a1 Action: Perform dose-response. Use lowest effective concentration. q1->a1 No q3 Is intrinsic reactivity too high? q2->q3 Yes a2 Action: Perform time-course. Use shortest time for target engagement. q2->a2 No q4 Is non-covalent affinity sufficient? q3->q4 No a3 Action: Synthesize less reactive analog (e.g., modify electronics of scaffold). q3->a3 Yes a4 Action: Improve scaffold design for higher affinity (Ki). q4->a4 No end_node Selectivity Improved q4->end_node Yes a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Decision workflow for troubleshooting probe selectivity.

Troubleshooting Protocol: Proteome-Wide Selectivity Assessment

This protocol uses Activity-Based Protein Profiling (ABPP) with quantitative mass spectrometry to globally assess probe selectivity in a cellular context.[8][9]

Objective: To identify all proteins that covalently react with your probe in a complex biological sample.

Materials:

  • Your 2-chloroacetamide probe of interest.

  • A "clickable" version of your probe (containing an alkyne or azide handle for bioorthogonal ligation).

  • Control compound: An analog of your probe where the chloroacetamide is replaced with a non-reactive acetamide group.[10]

  • Cultured cells (e.g., HEK293T, HeLa).

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Biotin-azide or Biotin-alkyne tag and Click Chemistry reagents (e.g., CuSO₄, TBTA, sodium ascorbate).

  • Streptavidin beads.

  • Reagents for trypsin digestion, tandem mass tag (TMT) labeling, and LC-MS/MS analysis.

Methodology:

  • Cell Treatment: Treat three separate plates of cultured cells for 1 hour with:

    • Vehicle (DMSO).

    • Your clickable chloroacetamide probe (e.g., at 1x, 10x, and 100x the cellular IC₅₀).

    • The non-reactive control compound (at 100x the probe's IC₅₀).

  • Lysis: Harvest cells, wash with cold PBS, and lyse on ice. Clarify the lysate by centrifugation.

  • Click Chemistry: To 1 mg of proteome from each condition, add the corresponding biotin tag and click chemistry reagents. Incubate for 1 hour at room temperature to ligate biotin onto the probe-modified proteins.

  • Enrichment: Add streptavidin beads to the labeled proteomes and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Digestion & Analysis: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead trypsin digestion to release the captured peptides.

  • LC-MS/MS: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling to compare enrichment across conditions).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO and non-reactive control samples. A truly selective probe will primarily enrich the intended target, with minimal enrichment of other proteins, especially at lower concentrations.[9][11]

Problem 2: Low or No Target Engagement

Your probe fails to modify the target protein, as confirmed by mass spectrometry, or shows no effect in a functional assay.

Causality Analysis: Failure to engage the target can stem from several issues: the probe itself may be unstable, the target cysteine may be inaccessible or non-nucleophilic, or the experimental conditions may be suboptimal. It is also possible that the probe has poor cell permeability in cellular assays.

Troubleshooting Protocol: Verifying Covalent Target Modification by Mass Spectrometry

Objective: To definitively confirm that your probe forms a covalent adduct with the intended target protein.

Materials:

  • Your 2-chloroacetamide probe.

  • Purified recombinant target protein.

  • A mutant version of the target protein where the target cysteine is changed to a non-nucleophilic residue (e.g., Cys-to-Ala or Cys-to-Ser). This is a critical negative control.[12]

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Mass spectrometer capable of intact protein analysis (e.g., Q-TOF) and/or peptide mapping (e.g., Orbitrap).

Methodology:

  • Incubation:

    • Test Sample: Incubate the wild-type (WT) target protein (e.g., 5 µM) with your probe (e.g., 25 µM) for 1 hour at room temperature.

    • Negative Control 1 (No Probe): Incubate WT protein with vehicle (DMSO).

    • Negative Control 2 (Mutant Protein): Incubate the Cys-to-Ala mutant protein with your probe under the same conditions.

  • Intact Protein Analysis:

    • Desalt the samples using a C4 ZipTip.

    • Analyze by LC-MS. Look for a mass shift in the "Test Sample" corresponding to the molecular weight of your probe.

    • Expected Result: You should see a new peak for the probe-protein adduct in the WT + Probe sample that is absent in the DMSO control and the Mutant + Probe sample.

  • Peptide Mapping (Bottom-Up Proteomics):

    • Quench the reactions, then denature, reduce, and alkylate (with a different reagent, e.g., iodoacetamide) the remaining cysteines.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Data Analysis: Search the MS/MS data for a peptide containing the target cysteine with a mass modification corresponding to your probe. This definitively identifies the site of modification. The modified peptide should be absent in both negative control samples.

Problem 3: Artifactual Modifications Observed

During your mass spectrometry analysis, you notice unexpected modifications, such as methionine oxidation, that correlate with the use of your chloroacetamide probe.

Causality Analysis: While less reactive than iodoacetamide, 2-chloroacetamide has been reported to cause off-target alkylation and, more significantly, induce the oxidation of methionine residues under certain proteomics sample preparation conditions.[13] This is a reagent-specific artifact that can confound data interpretation.

Mitigation Strategies:

  • Minimize Probe Excess: Use the lowest possible concentration of the probe required to achieve target labeling.

  • Quench a Reaction: After the desired incubation time, quench any remaining reactive probe by adding a thiol-containing reagent like DTT or glutathione before proceeding to downstream sample processing.

  • Optimize Buffer Conditions: Ensure your reaction buffer is free of contaminants that could exacerbate oxidative processes. Degassing buffers can sometimes help.

  • Consider Alternatives: If methionine oxidation is a persistent and unacceptable artifact for your specific application, you may need to explore alternative, less oxidizing warheads for your probe design, though this involves significant synthetic effort.

References
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books - Royal Society of Chemistry. Available at: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. Available at: [Link]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. PMC - NIH. Available at: [Link]

  • Advanced approaches of developing targeted covalent drugs. PMC - NIH. Available at: [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. ResearchGate. Available at: [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Available at: [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ResearchGate. Available at: [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. Available at: [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale. bioRxiv. Available at: [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. Available at: [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. ResearchGate. Available at: [Link]

  • Achieving the promise and avoiding the peril of chemical probes using genetics. PMC - NIH. Available at: [Link]

  • Best Practices: Chemical Probes Webinar (Case Study). YouTube. Available at: [Link]

  • Open questions: two challenges in chemical biology - chemical engineering and the science of diet. BMC Biology. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-Chloroacetamide Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chloroacetamide (CAA) labeled peptides. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights into the challenges you may encounter during mass spectrometry-based proteomics workflows that utilize CAA for cysteine alkylation. This guide is structured to help you not only troubleshoot problems but also to understand the underlying chemical principles to improve your experimental design and data quality.

Introduction to 2-Chloroacetamide (CAA) as an Alkylating Agent

2-Chloroacetamide (CAA) is a widely used reagent in proteomics for the alkylation of cysteine residues. The primary goal of this step is to prevent the reformation of disulfide bonds after protein reduction, ensuring proper protein unfolding and efficient enzymatic digestion. CAA covalently modifies the sulfhydryl group of cysteine, adding a carbamidomethyl group. This modification is crucial for accurate protein identification and quantification by mass spectrometry.

While often chosen for being less reactive and more specific than its iodo- counterpart, iodoacetamide (IAA), CAA is not without its challenges.[1] Understanding and mitigating these potential issues is key to obtaining high-quality, reproducible data. This guide will walk you through the most common challenges, from incomplete labeling to unexpected side reactions, and provide you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the use of CAA in mass spectrometry workflows.

Q1: What is the correct mass shift I should be looking for with CAA labeling?

The addition of a carbamidomethyl group to a cysteine residue by CAA results in a specific mass increase. You should configure your mass spectrometry search parameters to look for a monoisotopic mass increase of +57.021 Da on cysteine residues. The average mass increase is approximately +57.07 Da.[1]

Q2: My data suggests incomplete labeling of cysteine residues. What could be the cause?

Incomplete labeling is a common issue and can significantly impact your results by reducing the number of identified peptides and proteins. Several factors can contribute to this:

  • Insufficient Reagent Concentration or Reaction Time: The alkylation reaction may not have gone to completion. It's crucial to ensure a sufficient molar excess of CAA and an adequate reaction time.

  • Degradation of CAA Solution: CAA solutions, particularly in aqueous buffers, are susceptible to hydrolysis over time.[2][3] It is imperative to always prepare CAA solutions fresh immediately before use.

  • Suboptimal pH: The alkylation of cysteine is pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form (S-). A pH range of 8.0-8.5 is generally recommended to facilitate the reaction while minimizing off-target reactions.[1]

Q3: I'm seeing unexpected mass shifts on amino acids other than cysteine. What are these?

This phenomenon is known as off-target alkylation. While CAA is more specific than IAA, it can still react with other nucleophilic amino acid side chains, especially if used at high concentrations or non-optimal pH.[4] Common off-target modifications include the alkylation of:

  • Lysine (K) and peptide N-termini (primary amines)

  • Histidine (H) (imidazole group)

  • Methionine (M) (thioether group)

  • Aspartate (D) and Glutamate (E) (carboxyl groups)

Q4: I chose CAA for its specificity, but I'm observing a high degree of methionine oxidation. Is this expected?

This is a critical and often overlooked aspect of using CAA. Several studies have shown that CAA can lead to a significantly higher incidence of methionine oxidation (+15.995 Da) compared to IAA.[4][5] While the exact mechanism is not fully elucidated, it is a consistent observation. If you are studying methionine oxidation or if it is interfering with your analysis, you may need to take extra precautions, such as degassing your buffers, or consider an alternative alkylating agent.

Q5: How can I minimize these off-target modifications?

Minimizing off-target reactions is crucial for clean and easily interpretable data. Here are some key strategies:

  • Optimize CAA Concentration: Use the lowest concentration of CAA that still provides complete cysteine alkylation. This often requires empirical testing for your specific sample type.

  • Control the pH: Maintain the reaction pH between 8.0 and 8.5.[1] Higher pH values will deprotonate other nucleophiles, increasing the likelihood of side reactions.

  • Control the Temperature: Perform the alkylation step at room temperature or 37°C. Higher temperatures can increase the rate of both the desired reaction and off-target reactions.[6]

  • Quench the Reaction: After the alkylation is complete, quench any remaining CAA with a thiol-containing reagent like dithiothreitol (DTT) or 2-mercaptoethanol.[6]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might observe in your mass spectrometry data and how to resolve them.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected +57 Da mass shift on Lys, His, Met, or N-terminus Off-target alkylation due to high CAA concentration, high pH, or prolonged reaction time.• Reduce the molar excess of CAA. • Ensure the reaction buffer pH is between 8.0-8.5. • Optimize the reaction time; 30 minutes is typically sufficient. • Quench the reaction with DTT or another thiol-containing reagent.
High incidence of methionine oxidation (+16 Da, +32 Da) An inherent side effect of using CAA.[4][5]• Degas all buffers to remove dissolved oxygen. • If methionine oxidation is a primary concern, consider using iodoacetamide (IAA) as an alternative, but be mindful of its higher reactivity and potential for other off-target modifications.
Peptides with unmodified cysteines Incomplete alkylation.• Prepare CAA solution fresh for every experiment. • Ensure complete reduction of disulfide bonds before adding CAA. • Increase the molar excess of CAA or the reaction time. • Verify the pH of your reaction buffer.
Loss of 17 Da from peptides with N-terminal S-carbamidomethylcysteine Cyclization of the N-terminal S-carbamidomethylcysteine, resulting in the loss of ammonia (NH₃) and the formation of a (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid residue. This is a known artifact.[7]• Be aware of this potential modification when analyzing your data and include it as a variable modification in your database search. • Minimize the time samples spend in the autosampler, especially at room temperature, as the reaction can proceed under these conditions.
Low peptide and protein identification rates Can be a downstream effect of incomplete alkylation, which may hinder tryptic digestion or lead to poor fragmentation.• Address any signs of incomplete alkylation as described above. • Ensure your mass spectrometry search parameters correctly specify carbamidomethyl cysteine as a fixed or variable modification.

Experimental Protocols & Workflows

Adhering to a well-defined protocol is essential for reproducibility. Below is a standard protocol for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Standard Protocol for Reduction and Alkylation with CAA
  • Protein Solubilization and Denaturation:

    • Dissolve your protein pellet in a denaturing buffer, such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Crucially, prepare a fresh stock solution of 2-chloroacetamide (CAA). For example, dissolve CAA in your buffer to a concentration of 200 mM.

    • Add the fresh CAA solution to the protein sample to a final concentration of 20-30 mM. A common starting point is a 2-3 fold molar excess over the reducing agent.

    • Incubate in the dark at room temperature for 30 minutes.[8]

  • Quenching:

    • Add DTT to a final concentration of 10-20 mM to quench the excess CAA.

    • Incubate at room temperature for 15-30 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 50 mM ammonium bicarbonate) to reduce the urea or guanidine hydrochloride concentration to below 1 M before adding your protease (e.g., trypsin).

Visualized Workflow

CAA Labeling Workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing solubilize 1. Solubilize & Denature (e.g., 8M Urea) reduce 2. Reduce Disulfide Bonds (e.g., 10mM DTT, 37°C, 1 hr) solubilize->reduce alkylate 3. Alkylate Cysteines (20-30mM CAA, RT, 30 min, dark) reduce->alkylate prepare_caa Prepare FRESH CAA Solution prepare_caa->alkylate quench 4. Quench Excess CAA (e.g., 10-20mM DTT) alkylate->quench dilute 5. Dilute Denaturant (<1M Urea) quench->dilute digest 6. Proteolytic Digestion (e.g., Trypsin) dilute->digest ms_analysis 7. LC-MS/MS Analysis digest->ms_analysis

Caption: Standard workflow for protein reduction and CAA alkylation.

Understanding the Chemistry: Key Reactions and Side Reactions

A deeper understanding of the chemical reactions involved can aid in troubleshooting and optimizing your experiments.

Primary Reaction: S-alkylation of Cysteine

The desired reaction is a nucleophilic substitution where the thiolate ion of a cysteine residue attacks the electrophilic carbon of CAA, displacing the chloride leaving group.

Caption: S-alkylation of cysteine by 2-chloroacetamide.
Common Side Reactions

Side_Reactions cluster_targets Off-Target Residues cluster_products Side Products CAA Excess CAA Lys_Nterm Lysine / N-terminus (-NH₂) CAA->Lys_Nterm His Histidine (Imidazole Ring) CAA->His Met Methionine (-S-CH₃) CAA->Met Met_Ox Oxidized Methionine (+16 Da) CAA->Met_Ox promotes Alk_Amine Alkylated Amine (+57 Da) Lys_Nterm->Alk_Amine Alk_His Alkylated Histidine (+57 Da) His->Alk_His Alk_Met Alkylated Methionine (+57 Da) Met->Alk_Met

Caption: Common side reactions of 2-chloroacetamide.
Summary of Mass Modifications
Modification Affected Residue(s) Monoisotopic Mass Shift (Da) Notes
Carbamidomethylation Cysteine (C)+57.021The desired modification.
Off-target Alkylation Lys (K), His (H), Met (M), N-terminus+57.021Undesired side reaction.
Oxidation Methionine (M)+15.995A common artifact, potentially exacerbated by CAA.[4][5]
Double Oxidation Methionine (M)+31.990
Ammonia Loss N-terminal Carbamidomethyl-Cys-17.027Cyclization artifact.[7]

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). National Institutes of Health. [Link]

  • The rate of hydrolysis of chloroacetamide in aqueous acid. (n.d.). Indian Academy of Sciences. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). National Institutes of Health. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). ACS Publications. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). MDPI. [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (n.d.). National Institutes of Health. [Link]

  • Cysteine Carbamidomethylation (Cysteine CAM). (n.d.). SB PEPTIDE. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ResearchGate. [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. (n.d.). PubChem. [Link]

  • In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (n.d.). PubMed. [Link]

  • Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. (2023). ACS Publications. [Link]

  • Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis. (2015). PubMed. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ACS Publications. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). PubMed. [Link]

  • MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (n.d.). National Institutes of Health. [Link]

  • Carbamidomethylation side-reactions and their “interplay” with glycopeptide analysis. (n.d.). CORE. [Link]

  • Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. (n.d.). ResearchGate. [Link]

Sources

optimizing concentration of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide for cell labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing 2-chloro-N-(2-chloro-4-methylphenyl)acetamide Concentration for Live and Fixed Cell Labeling

Welcome to the technical support center for Covalent Thiol-Reactive Probe 450 (CTP450). As Senior Application Scientists, we have developed this guide to provide you with the in-depth technical and practical information needed to successfully utilize CTP450 in your cell labeling experiments. This is not just a list of steps; it is a comprehensive resource designed to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Getting Started with CTP450

Principle of Action: A Covalent Bond with Intracellular Thiols

CTP450 is a cell-permeable probe designed for the fluorescent labeling of intracellular compartments. The key to its function lies in the chloroacetamide reactive group. This electrophilic moiety forms a stable thioether bond with nucleophilic thiol groups, primarily found on cysteine residues within proteins and in high abundance in the antioxidant glutathione (GSH).[1][2][3] This covalent interaction ensures that the probe is well-retained within the cell, even after fixation and permeabilization steps, making it a robust tool for cellular imaging.

The labeling is generally non-specific with respect to individual proteins, providing a broad overview of thiol-rich regions within the cell. The intensity of the signal can, therefore, be used as an indicator of the general redox status of the cell.[1][2]

Hypothetical Mechanism of CTP450 Labeling

CTP450 Mechanism cluster_cell Cell CTP450_in CTP450 (Probe) Labeled_Product Labeled Cellular Component (Stable Thioether Bond) CTP450_in->Labeled_Product Covalent Reaction Thiol Cellular Thiols (e.g., Glutathione, Cysteine residues) Thiol->Labeled_Product CTP450_out CTP450 (Probe) (in media) CTP450_out->CTP450_in Passive Diffusion

Caption: CTP450 passively enters the cell and covalently binds to intracellular thiols.

Initial Reagent Preparation and Handling

Proper preparation of your CTP450 stock solution is critical for reproducible results. Due to its hydrophobicity, CTP450 has low aqueous solubility.[4][5]

  • Reconstitution: We recommend preparing a 10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the DMSO stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

  • Final Dilution: Immediately before use, dilute the stock solution into your desired cell culture medium or buffer. It is crucial that the final concentration of DMSO in your cell culture is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of CTP450 for my cell type?

This is the most critical question and the answer is: it depends on your specific cell type and experimental goals. There is a fine balance between achieving a bright signal and maintaining cell health. We strongly recommend performing a concentration titration experiment for every new cell line. A good starting range for optimization is between 1 µM and 25 µM.

Q2: How long should I incubate my cells with CTP450?

Incubation time is another key parameter to optimize. Shorter incubation times (15-30 minutes) are generally sufficient for robust labeling and minimize potential cytotoxicity. Longer incubations may lead to increased signal but also a higher risk of off-target effects and cell stress.

Q3: Can I use CTP450 in media containing serum?

Yes, but be aware that serum proteins can bind to CTP450, potentially reducing its effective concentration available for cellular uptake.[7] For maximal consistency, we recommend performing the labeling step in serum-free medium or a balanced salt solution (e.g., HBSS). If your experimental design requires the presence of serum, ensure that the serum concentration is kept consistent across all experiments.

Q4: Is CTP450 compatible with fixation and permeabilization?

Yes. The covalent nature of the bond between CTP450 and cellular thiols makes the signal highly resistant to fixation with paraformaldehyde (PFA) and subsequent permeabilization with detergents like Triton™ X-100 or saponin.

Q5: Can I use CTP450 for multiplexing with other fluorescent probes?

Yes, provided there is no spectral overlap. Determine the excitation and emission spectra of CTP450 and ensure that they are compatible with the other fluorophores in your experiment.

Experimental Protocols

Protocol for Optimizing CTP450 Concentration

This protocol is designed to identify the optimal concentration of CTP450 that provides the best signal-to-noise ratio while minimizing cytotoxicity.

Workflow for CTP450 Concentration Optimization

Optimization Workflow Start Seed Cells in a Multi-well Plate Prepare_Dilutions Prepare a Serial Dilution of CTP450 (e.g., 0, 1, 2.5, 5, 10, 25 µM) Start->Prepare_Dilutions Incubate Incubate Cells with CTP450 (e.g., 30 min at 37°C) Prepare_Dilutions->Incubate Wash Wash Cells to Remove Unbound Probe Incubate->Wash Split Split into Two Parallel Assays Wash->Split Imaging Image Cells to Assess Labeling Intensity Split->Imaging Signal Assessment Viability Perform Cell Viability Assay (e.g., MTT or Trypan Blue) Split->Viability Cytotoxicity Assessment Analyze Analyze Data: Plot Intensity vs. Concentration Plot Viability vs. Concentration Imaging->Analyze Viability->Analyze Optimal_Conc Determine Optimal Concentration: (Max Signal, >90% Viability) Analyze->Optimal_Conc

Caption: A dual-assay workflow is crucial for optimizing CTP450 concentration.

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare CTP450 Dilutions: From your 10 mM stock, prepare a series of working solutions in serum-free medium or HBSS. A suggested titration range is: 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 10 µM, and 25 µM.

  • Labeling: Remove the culture medium from the cells and add the CTP450 working solutions. Incubate for 30 minutes at 37°C, protected from light.

  • Wash: Aspirate the labeling solution and wash the cells three times with warm PBS or HBSS to remove any unbound probe.[8]

  • Image Acquisition: Add fresh culture medium or an appropriate imaging buffer. Acquire images using a fluorescence microscope with the appropriate filter set for CTP450. Use consistent acquisition settings for all wells.

  • Cytotoxicity Assessment: In a parallel plate, perform a cell viability assay.

    • Trypan Blue Exclusion: For a quick assessment, treat cells as above, then trypsinize, and count viable (unstained) versus non-viable (blue) cells using a hemocytometer.[9][10]

    • MTT Assay: For a more quantitative measure, after the wash step, add MTT reagent according to the manufacturer's protocol and measure the absorbance.[10][11]

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells for each concentration.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control (0 µM CTP450).

    • Plot both fluorescence intensity and cell viability against the CTP450 concentration. The optimal concentration will be the one that gives a strong signal without a significant drop in cell viability (ideally >90%).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Very Low Signal 1. Incorrect filter set: The excitation/emission filters on the microscope do not match the spectral properties of CTP450. 2. Concentration too low: The concentration of CTP450 is insufficient for your cell type. 3. Cell health is poor: Unhealthy or dying cells may not retain the probe effectively.1. Verify filter sets: Check the microscope's filter specifications against the CTP450 datasheet. 2. Increase concentration/incubation time: Systematically increase the concentration or incubation time based on your optimization data. 3. Check cell health: Ensure you are using cells within a low passage number and in the logarithmic growth phase.
High Background Fluorescence 1. Incomplete washing: Residual unbound probe remains in the well. 2. Autofluorescence: Some cell types or media components (like phenol red) are naturally fluorescent.[12] 3. Precipitation of the probe: CTP450 may precipitate at high concentrations in aqueous media.[13]1. Increase wash steps: Increase the number and/or duration of washes with warm PBS or HBSS.[8] 2. Use appropriate controls: Image an unlabeled well of cells to determine the level of autofluorescence. Consider using phenol red-free medium for imaging.[12] 3. Check for precipitates: Visually inspect the working solution for any cloudiness. If observed, prepare a fresh dilution and ensure it is well-mixed. Do not use a concentration that exceeds the compound's solubility limit.[6]
High Cytotoxicity / Cell Death 1. Concentration too high: The CTP450 concentration is toxic to the cells. 2. Incubation time too long: Prolonged exposure is causing cellular stress. 3. High DMSO concentration: The final DMSO concentration in the media is above the tolerated level (typically >0.5%).[6]1. Reduce concentration: Refer to your titration experiment and choose a lower concentration. 2. Reduce incubation time: Try a shorter incubation period (e.g., 15 minutes). 3. Check DMSO calculation: Ensure your final DMSO concentration is within the acceptable range. Prepare an intermediate dilution of your stock if necessary.
Inconsistent Results 1. Variability in cell density: Different wells have different numbers of cells. 2. Inconsistent incubation times: Timing for labeling or washing is not uniform. 3. Probe degradation: Stock solution has degraded due to improper storage or multiple freeze-thaw cycles.1. Standardize cell seeding: Ensure uniform cell seeding density across all wells.[6] 2. Standardize timelines: Use a timer to ensure consistent incubation and wash times for all samples. 3. Use fresh aliquots: Prepare fresh dilutions from a recent stock for each experiment and avoid repeated freeze-thawing of the main stock.

References

  • Biel, M. et al. (2020). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. eLife, 9, e55722. Available at: [Link]

  • Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. Available at: [Link]

  • Janes, M. S., & Mandavilli, B. S. (2010). Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy. Current Protocols in Cytometry, Chapter 9, Unit 9.35. Available at: [Link]

  • Quah, B. J., & Parish, C. R. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of Visualized Experiments, (70), e4124. Available at: [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. Available at: [Link]

  • Hořejší, M., et al. (2017). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition, 56(38), 11467-11471. Available at: [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Mandavilli, B. S., & Janes, M. S. (2010). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. ResearchGate. Available at: [Link]

  • Fujinami, Y., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(19), 7678–7693. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Lindley, H. (1962). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 82(3), 418–425. Available at: [Link]

  • Paige, J. S., et al. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society, 136(40), 14013–14016. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Efficiency of MTT and Trypan Blue Assays for Detection of Viability and Recovery of Different Frozen Cell Lines. ResearchGate. Available at: [Link]

  • The Science Snail. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay [Video]. YouTube. Available at: [Link]

  • Van der Veken, P., et al. (2020). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 18(33), 6479-6486. Available at: [Link]

  • Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(6), 522–534. Available at: [Link]

  • Pospiech, E., et al. (2021). Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. BioMed Research International, 2021, 6688995. Available at: [Link]

Sources

Quenching Excess 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center >

Introduction: The Challenge of Unreacted Chloroacetamides

Welcome to the technical support guide for handling 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. This compound is a highly reactive electrophile and alkylating agent, frequently used in synthetic chemistry to introduce the N-(2-chloro-4-methylphenyl)acetamide moiety.[1] Due to its reactivity, it is often used in excess to drive reactions to completion. Consequently, a critical step in the experimental workflow is the effective quenching and removal of this excess reagent post-reaction.

Failure to properly quench unreacted 2-chloro-N-(2-chloro-4-methylphenyl)acetamide can lead to several complications:

  • Side Reactions: The unquenched electrophile can react with products, solvents, or subsequent reagents, leading to complex impurity profiles.

  • Purification Difficulties: The reagent and its byproducts can co-elute with the desired product during chromatography.

  • Safety Hazards: Chloroacetamides as a class are known to be toxic, skin sensitizers, and potential alkylating agents, making their complete removal essential for the safety of downstream handling and applications.[2][3]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively quench and troubleshoot reactions involving this specific chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench excess 2-chloro-N-(2-chloro-4-methylphenyl)acetamide? A: It is a reactive alkylating agent.[4][5][6] Leaving it unreacted in your mixture can lead to the formation of unwanted byproducts, complicate purification, and pose a significant safety risk due to its toxicity and sensitizing properties.[2]

Q2: What is the general principle behind quenching this reagent? A: The quenching process involves adding a nucleophile to the reaction mixture. The nucleophile will react with the electrophilic carbon of the chloroacetamide via a nucleophilic substitution reaction, displacing the chloride and forming a stable, more easily removable adduct.[1][7]

Q3: What are the most common types of quenching agents? A: The most common quenching agents are nucleophiles, broadly categorized as:

  • Thiol-based: e.g., N-acetyl-L-cysteine, 1-dodecanethiol, glutathione.

  • Amine-based: e.g., Tris(hydroxymethyl)aminomethane (Tris), diethylamine, piperidine.

  • Sulfite-based: e.g., Sodium sulfite (Na₂SO₃).

  • Water/Alcohols: Can act as weak nucleophiles, but the reaction is often slow and may require heat or basic/acidic conditions to be effective.[8][9]

Q4: How do I confirm that the quenching process is complete? A: The disappearance of the starting 2-chloro-N-(2-chloro-4-methylphenyl)acetamide should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10][11] A stained TLC plate showing the absence of the starting material spot is a common and rapid method.

Q5: Are there significant safety risks associated with the quenching process? A: Yes. Quenching reactions can be exothermic; therefore, the quenching agent should be added slowly and with cooling (e.g., in an ice bath).[12][13] Additionally, some quenching agents, like thiols, have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[14] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[3][15]

Quenching Agent Selection Guide

Choosing the right quenching agent is critical and depends on the reaction solvent, the stability of your desired product, and the planned purification strategy. The following table provides a comparison of common choices.

Quenching AgentClassRelative ReactivityKey AdvantagesKey DisadvantagesIdeal Use Case
Primary/Secondary Amines (e.g., Diethylamine)AmineHighFast reaction; volatile byproducts may be removed under vacuum.Can be difficult to remove if non-volatile; may form basic byproducts that complicate workup.When the desired product is stable to basic conditions and the amine adduct is easily separable.
Tris(hydroxymethyl)aminomethane (Tris) AmineModerateWater-soluble byproduct is easily removed with an aqueous wash.Slower reaction than simple amines; requires an aqueous workup.General purpose quenching for products soluble in organic solvents.
Thiols (e.g., N-acetyl-L-cysteine)ThiolVery HighVery fast and efficient reaction; sulfhydryl groups are potent nucleophiles.[16]Pungent odor; potential for disulfide side products; requires careful handling and waste disposal.[14]When rapid and complete quenching is paramount and the product is stable to thiol reagents.
Sodium Sulfite (Na₂SO₃) SulfiteModerateInexpensive; byproduct is an inorganic salt, easily removed by an aqueous wash.Requires an aqueous or protic solvent system for solubility; reaction can be slower.Reactions performed in protic solvents or those compatible with an aqueous workup.
Water / Methanol Alcohol / WaterLowReadily available and inexpensive.Very slow reaction rate at neutral pH; may require elevated temperatures or catalysis, which could degrade the desired product.[9]Not generally recommended for this class of reactive electrophile unless harsh conditions are tolerable.

Visualized Workflows and Mechanisms

Decision-Making Workflow for Quenching Strategy

The following diagram outlines the key decision points for selecting an appropriate quenching strategy.

Quenching_Decision_Workflow Figure 1: Quenching Strategy Selection start Reaction Complete (Excess 2-chloro-N-(2-chloro-4-methylphenyl)acetamide present) product_stability Is the desired product stable to amines/bases? start->product_stability workup_type Is an aqueous workup acceptable? product_stability->workup_type Yes odor_concern Is thiol odor a major concern? product_stability->odor_concern No amine_quench Use Primary/Secondary Amine (e.g., Diethylamine) workup_type->amine_quench No (Volatile Amine) tris_quench Use Tris Base workup_type->tris_quench Yes thiol_quench Use Thiol-based Quencher (e.g., N-acetyl-L-cysteine) odor_concern->thiol_quench No sulfite_quench Use Sodium Sulfite odor_concern->sulfite_quench Yes reconsider Re-evaluate product stability and workup constraints. Consider weaker nucleophiles. sulfite_quench->reconsider Reaction in Aprotic Solvent?

Caption: Decision tree for selecting a quenching agent.

General Quenching Mechanism

The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group.

Caption: Reaction of the chloroacetamide with a nucleophile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Quenching is slow or incomplete (TLC shows persistent starting material). 1. Insufficient Quencher: Stoichiometry may be inadequate if the excess of the chloroacetamide was higher than estimated. 2. Low Reactivity: The chosen quencher (e.g., water) may be too weak. 3. Low Temperature: Reaction rate is too slow at the quenching temperature.1. Add an additional portion (0.5-1.0 equivalents) of the quenching agent and monitor by TLC. 2. Switch to a more potent nucleophile like a thiol or a primary amine. 3. Allow the reaction to slowly warm to room temperature after the initial exothermic phase is controlled at low temperature.
An unexpected, non-polar byproduct is formed after quenching. 1. Reaction with Product: The quencher or the chloroacetamide may be reacting with your desired product. 2. Dimerization/Side Reaction of Quencher: Some quenchers (e.g., thiols) can oxidize to form disulfides.1. Re-evaluate quencher choice. A bulkier or less reactive nucleophile (e.g., Tris vs. diethylamine) might be more selective. Ensure the reaction is not left for an unnecessarily long time after quenching. 2. Ensure the reaction is worked up promptly after quenching is complete. Keep the reaction under an inert atmosphere if your product or reagents are air-sensitive.
The quenched byproduct is difficult to remove during purification. 1. Similar Polarity: The quenched adduct may have a similar Rf/retention time to your product. 2. Emulsion during Workup: Amine-based quenchers can sometimes lead to emulsions during aqueous extraction.1. Change the quenching agent to one that produces a byproduct with very different polarity. For example, if using an amine quencher gives a non-polar adduct, switch to Tris or sodium sulfite to generate a highly polar, water-soluble adduct. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filter the biphasic mixture through a pad of Celite if necessary.
The reaction mixture turns a dark color upon adding the quencher. 1. Decomposition: The product or other species in the mixture may be unstable to the pH change or the quencher itself. 2. Complex Formation: Highly conjugated systems may form colored charge-transfer complexes.1. Ensure the quencher is added slowly and with efficient cooling. Consider a quencher that is closer to neutral pH. 2. As long as analysis (TLC, LC-MS) shows clean conversion to the desired product and the quenched adduct, the color may not be problematic and could be removed during chromatography.

Detailed Experimental Protocols

Protocol 1: General Quenching Procedure with Tris Base

This protocol is a robust, general-purpose method suitable for most organic solvents when the desired product is not water-soluble.

  • Cool the Reaction: Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control any potential exotherm.[13]

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of Tris(hydroxymethyl)aminomethane.

  • Add Quencher: Add the saturated Tris solution dropwise to the cooled, stirring reaction mixture. A typical starting point is to use a volume of Tris solution equivalent to the volume of the reaction solvent.

  • Monitor Quenching: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor the disappearance of the 2-chloro-N-(2-chloro-4-methylphenyl)acetamide spot by TLC.

  • Aqueous Workup: Once quenching is complete, transfer the biphasic mixture to a separatory funnel.

  • Extraction: Dilute the mixture with the primary organic solvent used for the reaction and wash with water (2x), followed by a wash with saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now free of the reactive chloroacetamide.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: On a silica gel TLC plate, spot a baseline sample of the reaction mixture before adding the quencher.

  • Spot During Quenching: After adding the quencher and allowing it to react for a set time (e.g., 15 minutes), spot the reaction mixture again on the same plate. It is good practice to also spot a pure sample of the starting chloroacetamide as a reference standard if available.

  • Elute: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material and the product.

  • Visualize: Visualize the plate under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain such as potassium permanganate or iodine.

  • Analyze: The quenching is complete when the spot corresponding to 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is no longer visible in the lane corresponding to the quenched reaction mixture. A new, more polar spot (the quenched adduct) will likely appear at a lower Rf.

References

  • PubChem. (n.d.). Chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Stamatis, K., et al. (2018). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Retrieved from [Link]

  • Farag, A. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2018). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical Reviews. Retrieved from [Link]

  • Chemotherapy Explained. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]

  • Queen's University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. QSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • Oró, J., & Kamat, S. S. (1961). Organic synthesis by quench reactions. PubMed. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Cahová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Retrieved from [Link]

  • Al-Zoubi, H. (2013). Mono- and Multivalent Interactions between Thiol and Amine Ligands with Noble Metal Nanoparticles. Freie Universität Berlin. Retrieved from [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Liying, L., & Weber, E. J. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Anastasia, T. (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Quenching In Organic Chemistry?. YouTube. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating Agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • LTQ 9.1. (2024). Synthesis and Reactions of Amines. YouTube. Retrieved from [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Chemchart. (n.d.). 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7). Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Validating Target Engagement for Novel Covalent Inhibitors: A Comparative Analysis Featuring 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This process, known as target engagement, provides critical evidence for the mechanism of action and is a key determinant in the decision to advance a compound toward clinical development.[1][2] The absence of robust target engagement data can lead to the misinterpretation of efficacy studies and the costly failure of drug candidates in later stages.[3]

This guide offers a comprehensive comparison of contemporary methods for validating target engagement, tailored for researchers, scientists, and drug development professionals. We will navigate the strategic application of these techniques using the novel compound 2-chloro-N-(2-chloro-4-methylphenyl)acetamide as a hypothetical case study. While the specific biological target of this molecule is not publicly defined, its chloroacetamide functional group suggests a potential covalent mechanism of action, a modality of increasing interest in drug development, particularly for kinase inhibitors. For the purpose of this guide, we will hypothesize that our compound is a novel covalent inhibitor of a specific cellular kinase.

We will delve into three orthogonal and complementary approaches to confirming target engagement:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses target protein stabilization upon ligand binding in a cellular environment.

  • Kinase Profiling: A biochemical approach to determine the selectivity of an inhibitor against a broad panel of kinases.

  • Pharmacodynamic (PD) Biomarker Analysis: An indirect, yet physiologically relevant, method that measures the downstream consequences of target inhibition.

Through a detailed examination of the experimental workflows, data interpretation, and comparative strengths of each method, this guide will equip you with the knowledge to design and execute a robust target validation strategy for your novel compounds.

The Criticality of Orthogonal Validation

Relying on a single method for target engagement can be misleading. For instance, a biochemical assay might demonstrate potent inhibition of a purified enzyme, but this may not translate to a cellular context due to poor permeability or rapid efflux. Conversely, a cellular assay might show a desired phenotype, but this could be due to off-target effects. Therefore, a multi-pronged approach using orthogonal methodologies is essential to build a compelling and irrefutable case for on-target activity.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4][5] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[5] This thermal shift can be quantified to confirm target engagement.[6][7]

Causality of Experimental Choices: The choice of temperature range for the heat challenge is critical and must be optimized for the specific target protein. Similarly, the concentration of the test compound should be carefully selected to demonstrate a dose-dependent stabilization. The use of intact cells in the initial step is a key advantage, as it provides a more physiologically relevant assessment of target engagement than assays using purified proteins.

Experimental Protocol: CETSA for a Hypothesized Kinase Target
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the hypothesized kinase target) to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the target kinase remaining in the soluble fraction at each temperature point using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble target protein as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.

CETSA Workflow Diagram```dot

CETSA_Workflow A 1. Treat Cells with 2-chloro-N-(2-chloro-4- methylphenyl)acetamide B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Insoluble Fractions C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Generate Melting Curves & Determine Tm Shift E->F

Caption: Workflow for in vitro kinase profiling.

Method 3: Pharmacodynamic (PD) Biomarker Analysis

Principle: This method provides indirect but highly valuable evidence of target engagement by measuring a downstream biological event that is dependent on the activity of the target protein. [3]For a kinase, a common and robust PD biomarker is the phosphorylation of its direct substrate. [9]A reduction in substrate phosphorylation in cells or in vivo models following treatment with the inhibitor confirms that the target's catalytic activity has been modulated.

Causality of Experimental Choices: The selection of the biomarker is the most critical aspect of this approach. The chosen biomarker should be a direct and well-validated substrate of the target kinase, and its phosphorylation should be sensitive to the inhibition of the target. The use of a quantitative method, such as a phospho-specific ELISA or mass spectrometry, allows for a precise determination of the dose-response relationship between compound treatment and biomarker modulation.

Experimental Protocol: Substrate Phosphorylation Assay
  • Cell Culture and Treatment:

    • Culture a suitable cell line and treat with a dose-response of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and a vehicle control, as described for CETSA.

    • It is often necessary to stimulate the signaling pathway upstream of the target kinase to ensure a robust and measurable level of substrate phosphorylation in the control samples.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.

  • Quantification of Substrate Phosphorylation:

    • Determine the total protein concentration of the lysates.

    • Measure the levels of the phosphorylated substrate and the total amount of the substrate protein using a phospho-specific antibody in a quantitative format such as:

      • Western Blotting: Provides a semi-quantitative readout.

      • ELISA: Offers a more quantitative and higher-throughput option.

      • Mass Spectrometry: Can provide a highly quantitative and unbiased assessment of changes in the phosphoproteome. [9]

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 for the inhibition of the downstream signaling event.

PD Biomarker Analysis Workflow Diagram

PD_Biomarker_Workflow A 1. Treat Cells with Test Compound B 2. Lyse Cells with Phosphatase Inhibitors A->B C 3. Measure Phospho-Substrate & Total Substrate Levels B->C D 4. Normalize & Calculate % Inhibition C->D E 5. Determine Cellular IC50 D->E

Caption: Workflow for PD biomarker analysis.

Comparative Analysis of Target Engagement Methods

The following table summarizes the key characteristics of the three discussed methods, providing a framework for selecting the most appropriate assays for your specific research question and stage of drug discovery.

FeatureCellular Thermal Shift Assay (CETSA)Kinase ProfilingPD Biomarker Analysis
Principle Ligand binding increases protein thermal stability. [4][5]Measures direct inhibition of purified enzyme activity.Measures downstream consequences of target inhibition. [3]
Assay Type BiophysicalBiochemicalCellular/In Vivo
Nature of Readout Direct evidence of target bindingDirect evidence of enzyme inhibitionIndirect evidence of target modulation
Throughput Medium to HighHighMedium
Key Advantage Confirms target engagement in an intact cellular environment. [7]Provides a broad selectivity profile against many targets. [10]Demonstrates functional consequence of target engagement in a physiological context.
Key Limitation Does not provide information on selectivity or functional outcome.May not reflect cellular activity due to permeability and other factors.Requires a well-validated downstream biomarker.
Ideal Application Early validation of on-target binding in cells; hit-to-lead.Hit identification and optimization; selectivity assessment.Demonstrating mechanism of action in cellular and in vivo models; preclinical development.

Synthesizing the Data for a Coherent Narrative

The true power of this multi-assay approach lies in the synthesis of the data to build a cohesive and compelling story of target engagement. For our hypothetical compound, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, a successful outcome would look like this:

  • Kinase profiling identifies a potent and selective inhibition of our hypothesized kinase target with a low IC50 value.

  • CETSA demonstrates a significant and dose-dependent thermal stabilization of the same kinase in intact cells, confirming that the compound reaches and binds to its target in a physiological environment.

  • PD biomarker analysis shows a dose-dependent decrease in the phosphorylation of a known substrate of the target kinase in cells, with a cellular IC50 value that correlates with the binding affinity observed in CETSA.

When the results from these three orthogonal assays converge, they provide a high degree of confidence that 2-chloro-N-(2-chloro-4-methylphenyl)acetamide engages its intended kinase target and elicits the desired functional response. This robust validation package is a critical asset for the continued development of any novel therapeutic candidate.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Determining target engagement in living systems - PMC - NIH. (URL: [Link])

  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (URL: [Link])

  • 2-chloro-N-(4-chloro-2-methylphenyl)acetamide - PubChem. (URL: [Link])

  • 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967 - PubChem. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5) - Chemchart. (URL: [Link])

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (URL: [Link])

  • Target Engagement Studies with Syngeneic Tumor Models - Blog - Crown Bioscience. (URL: [Link])

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay - ACS Publications. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Target Identification and Validation at MDC - Medicines Discovery Catapult. (URL: [Link])

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One - Research journals. (URL: [Link])

  • Kinase Profiling Inhibitor Database. (URL: [Link])

  • Expert target identification & validation services for drug discovery - Nuvisan. (URL: [Link])

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])

  • (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

Sources

A Comparative Kinetic Analysis of Protein Inhibition by 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Covalent and Non-Covalent Inhibitors

In the landscape of modern drug discovery, the pursuit of potent and selective protein inhibitors is paramount. Among the various classes of inhibitors, those that form a covalent bond with their target protein offer the potential for prolonged duration of action and increased biochemical efficiency. This guide provides a comprehensive kinetic analysis of a putative covalent inhibitor, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, and compares its inhibitory profile with a hypothetical non-covalent alternative.

The chloroacetamide functional group is a well-known reactive moiety that can engage in nucleophilic substitution reactions with amino acid residues in proteins, most notably the thiol group of cysteine. This reactivity makes chloroacetamide-containing compounds prime candidates for development as covalent inhibitors. One such family of proteins that are amenable to this mode of inhibition are the Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key regulators of the Hippo signaling pathway and are implicated in cancer development. TEADs possess a conserved cysteine residue within a druggable pocket, making them an attractive target for covalent inhibitors[1].

This guide will use the TEAD1 protein as a hypothetical target to illustrate the kinetic characterization of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. We will compare its performance against a well-characterized, non-covalent inhibitor of the TEAD-YAP interaction, verteporfin. Through detailed experimental protocols and comparative data analysis, we will elucidate the distinct inhibitory mechanisms of these two compounds, providing a robust framework for researchers engaged in the evaluation of potential therapeutic agents.

Understanding the Inhibitory Mechanisms

Before delving into the experimental protocols, it is crucial to understand the fundamental differences between covalent and non-covalent inhibition.

Non-covalent Inhibition: This is a reversible process where the inhibitor binds to the protein through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is in equilibrium, and the inhibitor can readily associate and dissociate from the protein. The potency of a non-covalent inhibitor is typically described by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki).

Covalent Inhibition: This is a two-step process. The inhibitor first binds non-covalently to the protein to form an initial complex. This is followed by the formation of a stable covalent bond between the inhibitor and a reactive residue on the protein. This second step is typically irreversible. The efficiency of a covalent inhibitor is characterized by the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

The following diagram illustrates the general workflow for the kinetic characterization of a novel protein inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Comparative Analysis A Compound Synthesis and Purification B Primary Enzyme/Protein Assay (e.g., Fluorescence Polarization) A->B C IC50 Determination B->C D Reversibility Test (e.g., Dialysis or Rapid Dilution) C->D E Determination of Inhibition Type (Competitive, Non-competitive, etc.) (Lineweaver-Burk Plot) D->E F For Covalent Inhibitors: Determination of kinact and Ki D->F If irreversible G Head-to-Head Comparison of Kinetic Parameters (IC50, Ki, kinact/Ki) F->G H Selectivity Profiling (Against related proteins) G->H I In-cell Target Engagement Assays H->I

Caption: General workflow for kinetic analysis of a protein inhibitor.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the kinetic characterization of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and its comparison with verteporfin against the TEAD1 protein.

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the activity of an enzyme or the binding of a ligand to a protein by 50%. A lower IC50 value indicates a more potent inhibitor.

Materials:

  • Recombinant human TEAD1 protein

  • Fluorescently labeled YAP peptide (e.g., FITC-YAP)

  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

  • Verteporfin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and verteporfin in assay buffer. The concentration range should span from at least 100-fold below to 100-fold above the expected IC50.

  • In a 384-well plate, add 10 µL of the diluted inhibitors to each well. Include a no-inhibitor control (assay buffer only).

  • Add 10 µL of a solution containing TEAD1 protein and FITC-YAP peptide to each well. The final concentrations should be optimized for the assay window, for example, 50 nM TEAD1 and 10 nM FITC-YAP.

  • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (for non-covalent inhibitors) or for the covalent reaction to proceed (for covalent inhibitors). A time-course experiment should be performed initially to determine the optimal incubation time.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

Protocol 2: Mechanism of Inhibition (MOA) Studies - Lineweaver-Burk Plot

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied at varying substrate concentrations in the presence of a fixed concentration of the inhibitor. For the TEAD-YAP interaction, the YAP peptide can be considered the "substrate".

Procedure:

  • Set up a series of reactions with varying concentrations of the FITC-YAP peptide.

  • For each YAP concentration, perform the binding assay in the absence of inhibitor and in the presence of two or more fixed concentrations of the inhibitor (e.g., 0.5 x IC50 and 1 x IC50).

  • Measure the initial reaction velocities (in this case, the initial binding rate or the equilibrium fluorescence polarization signal).

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Protocol 3: Determination of kinact and Ki for Covalent Inhibitors

For covalent inhibitors, it is important to determine both the initial binding affinity (Ki) and the rate of inactivation (kinact). This is often done by measuring the observed rate of inhibition (kobs) at different inhibitor concentrations.

Procedure:

  • In a fluorescence-based assay, mix the TEAD1 protein with the FITC-YAP peptide.

  • Initiate the reaction by adding different concentrations of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

  • Monitor the decrease in fluorescence polarization over time.

  • For each inhibitor concentration, fit the data to a single exponential decay equation to obtain the observed rate constant (kobs).

  • Plot kobs versus the inhibitor concentration.

  • Fit the data to the following equation to determine kinact and Ki:

    kobs = kinact * [I] / (Ki + [I])

    where [I] is the inhibitor concentration.

The following diagram illustrates the two-step mechanism of covalent inhibition.

G E_I E + I E_I_complex E-I E_I->E_I_complex k_on / k_off (Ki = k_off / k_on) E_I_covalent E-I_covalent E_I_complex->E_I_covalent k_inact

Sources

The Unseen Anchor: A Comparative Guide to the Stability of Thioether Bonds Formed by 2-Chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the enduring strength of the covalent bond linking a biomolecule to a payload is paramount for the success of therapeutics, diagnostics, and research tools. Among the arsenal of chemical strategies, the reaction of 2-chloroacetamide with cysteine residues to form a thioether bond is a well-established method. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth evaluation of the stability of this critical linkage, comparing its performance with other common cysteine-reactive chemistries and offering the experimental frameworks necessary for its rigorous assessment.

The Chemistry of Covalent Conjugation: Beyond the Initial Reaction

The selective modification of cysteine residues is a cornerstone of bioconjugation due to the unique nucleophilicity of the thiol side chain. While the initial formation of a covalent bond is a significant milestone, the long-term stability of that bond under physiological conditions dictates the ultimate utility of the resulting bioconjugate. An unstable linkage can lead to premature payload release, resulting in off-target toxicity and diminished efficacy.

The reaction of 2-chloroacetamide with the thiolate anion of a cysteine residue proceeds via a second-order nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[1] This alkylation reaction is highly specific for cysteine residues under controlled pH conditions (typically pH 7.5-8.5), minimizing off-target modifications of other amino acid side chains such as lysine or histidine.[2] While less reactive than its iodoacetamide counterpart, chloroacetamide offers greater solution stability and a more favorable specificity profile, reducing the incidence of undesirable side reactions.[2][3]

Caption: SN2 reaction of 2-chloroacetamide with a cysteine residue.

A Head-to-Head Comparison: 2-Chloroacetamide vs. Maleimide Chemistry

A prevalent alternative for cysteine modification involves the use of maleimides, which react via a Michael addition to form a thioether bond.[1] While this reaction is rapid and efficient, the resulting succinimide ring is susceptible to hydrolysis and retro-Michael reactions, which can lead to bond cleavage and payload exchange with other thiols, such as glutathione or albumin, present in biological fluids.[4][5] This instability can compromise the integrity of the bioconjugate in vivo.[6]

The thioether bond formed from 2-chloroacetamide, on the other hand, is not susceptible to this retro-Michael reaction, bestowing it with superior stability in a variety of physiological and experimental conditions. This inherent stability makes it a preferred choice for applications requiring long-term circulation and minimal payload dissociation.

Feature2-ChloroacetamideMaleimide
Reaction Mechanism SN2 AlkylationMichael Addition
Reaction pH 7.5 - 8.56.5 - 7.5
Bond Stability HighModerate to Low
Primary Instability Pathway Hydrolysis (at extreme pH)Retro-Michael Reaction, Hydrolysis
In Vivo Stability Generally HighProne to thiol exchange

Table 1. Comparison of 2-Chloroacetamide and Maleimide Chemistries.

Experimental Evaluation of Thioether Bond Stability

To empirically validate the stability of a 2-chloroacetamide-derived thioether bond, a series of well-defined experiments are essential. The following protocol outlines a robust workflow for assessing the stability of a bioconjugate in a physiologically relevant matrix, such as human plasma.

G cluster_workflow Figure 2: Experimental Workflow for Stability Assessment A Bioconjugate Preparation (Protein + 2-Chloroacetamide Linker-Payload) B Purification and Characterization (e.g., SEC-HPLC, Mass Spectrometry) A->B C Incubation in Human Plasma (37°C, various time points) B->C D Sample Quenching and Processing C->D E LC-MS Analysis (Quantification of intact conjugate and released payload) D->E F Data Analysis (Half-life determination) E->F

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-Chloroacetamide and Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Modification

In the landscape of drug discovery and chemical biology, covalent modifiers represent a powerful, albeit historically approached with caution, class of molecules.[1] These compounds form a stable, chemical bond with their biological targets, an interaction that can lead to enhanced potency, prolonged duration of action, and improved selectivity.[2][3] Covalent drugs, from the century-old aspirin to modern targeted cancer therapies like ibrutinib, have demonstrated immense therapeutic potential.[4][1]

The very reactivity that makes these molecules effective, however, also poses a significant risk of off-target effects and toxicity.[5] At the heart of this duality lies the electrophilic "warhead," a reactive functional group engineered to bind to nucleophilic amino acid residues, most commonly cysteine, on a target protein.[6][7] 2-Chloroacetamide is one such warhead, a potent electrophile known for its high reactivity.[5][8] While this reactivity can be harnessed for therapeutic benefit, it also necessitates a thorough understanding of its cytotoxic potential relative to other commonly used covalent modifiers.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxicity of 2-chloroacetamide against other benchmark covalent modifiers, such as iodoacetamide and acrylamide. We will delve into the underlying mechanisms of toxicity, present a validated experimental workflow with detailed protocols, and offer insights into data interpretation, empowering you to make informed decisions in your research and development endeavors.

Mechanistic Underpinnings of Cytotoxicity by Covalent Modifiers

The cytotoxic effects of reactive electrophiles are not simply a matter of indiscriminate cellular damage. They are the result of specific chemical reactions with cellular nucleophiles that disrupt critical biological pathways. Understanding these mechanisms is fundamental to interpreting any comparative cytotoxicity data.

The Chemistry of Covalency: A Tale of Three Warheads

Covalent modifiers exert their effects by forming a permanent bond with their target, typically through the nucleophilic attack of an amino acid side chain on the electrophilic warhead.[4] The specific chemistry of this interaction dictates the modifier's reactivity and potential for off-target effects.

  • 2-Chloroacetamide: This is a classic α-haloacetamide electrophile. Its primary mechanism of action is an SN2 (bimolecular nucleophilic substitution) reaction. The chlorine atom serves as a good leaving group, making the adjacent carbon highly susceptible to attack by soft nucleophiles like the thiol group (-SH) of cysteine residues in proteins.[9][8] This high reactivity, while potent, is often associated with a higher risk of off-target modifications and cytotoxicity.[5]

  • Iodoacetamide: A close relative of 2-chloroacetamide, iodoacetamide is also a potent alkylating agent.[10] It functions similarly by alkylating cysteine residues, leading to the irreversible inhibition of enzymes like cysteine peptidases and deubiquitinases.[11] Iodine is an even better leaving group than chlorine, suggesting high reactivity. Studies have shown it to be a potent cytotoxic agent, making it an excellent benchmark for comparison.[12][13]

  • Acrylamide: Unlike the haloacetamides, acrylamide is an α,β-unsaturated carbonyl compound. It reacts with nucleophiles, particularly the soft thiol nucleophiles of glutathione (GSH) and cysteine residues, via a Michael addition reaction.[14][15] While generally considered less reactive than haloacetamides, its ability to deplete cellular antioxidant stores and modify proteins contributes significantly to its well-documented neurotoxicity and carcinogenicity.[14][15]

The Cellular Fallout: Key Pathways to Cytotoxicity

Covalent modification of cellular proteins by these electrophiles triggers a cascade of events, often culminating in cell death. The two most prominent interconnected pathways are oxidative stress and the induction of apoptosis.

  • Induction of Oxidative Stress: Many covalent modifiers, including 2-chloroacetamide and acrylamide, are potent inducers of oxidative stress.[16][15] This occurs through two primary mechanisms:

    • Direct ROS Generation: The compounds themselves can lead to the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[16]

    • Depletion of Antioxidants: A critical effect is the depletion of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[16][14] These electrophiles react directly with GSH, depleting the cellular pool available to neutralize ROS. An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a state that causes widespread damage to lipids, proteins, and DNA.[17][18]

  • Activation of Apoptotic Signaling: The cellular damage and stress signals initiated by covalent modifiers often converge on the programmed cell death pathway, apoptosis.

    • Oxidative stress is a potent activator of stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[16][17]

    • Persistent activation of the JNK pathway can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of effector caspases, such as caspase-3 and caspase-7.[16][19] These caspases are the executioners of apoptosis, cleaving a host of cellular substrates to orchestrate the dismantling of the cell.[20]

The following diagram illustrates the central role of oxidative stress in mediating the cytotoxicity of covalent modifiers.

CM Covalent Modifier (e.g., 2-Chloroacetamide) GSH_dep Glutathione (GSH) Depletion CM->GSH_dep Conjugation ROS Reactive Oxygen Species (ROS) Increase CM->ROS Prot_mod Protein Cysteine Modification CM->Prot_mod OS Oxidative Stress GSH_dep->OS ROS->OS MAPK MAPK/JNK Pathway Activation OS->MAPK Membrane Membrane Damage (LDH Release) OS->Membrane Prot_dys Protein Dysfunction Prot_mod->Prot_dys Prot_dys->MAPK Apoptosis Apoptosis MAPK->Apoptosis Pro-apoptotic signaling

Caption: General signaling pathway for covalent modifier-induced cytotoxicity.

An Experimental Framework for Comparative Assessment

To generate reliable and comparable cytotoxicity data, a multi-parametric approach is essential. No single assay can capture the complexity of cell death. The following experimental workflow provides a robust system for evaluating and comparing 2-chloroacetamide and its alternatives. The rationale is to measure distinct hallmarks of cytotoxicity: metabolic activity (an indicator of cell viability), cell membrane integrity (a marker of necrosis or late apoptosis), and the activation of key apoptotic enzymes.

Experimental Workflow Diagram

Start Seed Cells (e.g., HepG2) Treat Treat with Covalent Modifiers (24-72h) Start->Treat Supernatant Collect Supernatant Treat->Supernatant Cells Remaining Cells Treat->Cells LDH LDH Assay Supernatant->LDH MTT MTT Assay Cells->MTT Caspase Caspase-Glo® 3/7 Assay Cells->Caspase Data Data Analysis (IC50 / % Cytotoxicity) LDH->Data MTT->Data Caspase->Data

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. For all assays, it is critical to perform dose-response experiments (e.g., 8-12 concentrations) for each compound to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[21] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ HepG2 cells per well in 100 µL of complete medium in a 96-well plate.[23] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloroacetamide, iodoacetamide, and acrylamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the treated wells) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[23]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing purple formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Corrected Absorbance = (Absorbance of sample) - (Absorbance of "no cell" blank).

    • % Viability = [(Corrected Absorbance of sample) / (Corrected Absorbance of vehicle control)] x 100.

Protocol 2: Cell Membrane Integrity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • Treated cell culture plates (from a parallel experiment to the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cell Signaling Technology, Roche, or Thermo Fisher Scientific). These kits provide the necessary substrate mix and lysis buffer.

  • 96-well flat-bottom plate for the assay

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: On the treated cell plate, designate wells for:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells to which the kit's lysis buffer will be added. This serves as the 100% cytotoxicity control.[24]

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the treated plate to a new 96-well plate.

  • Induce Maximum Release: Add 10 µL of the kit's lysis buffer to the "Maximum Release" control wells. Incubate for 15 minutes at 37°C. Centrifuge the plate and transfer 50 µL of supernatant to the new assay plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new assay plate containing the supernatants.[25]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay directly measures the activity of the key executioner caspases, caspase-3 and caspase-7, providing a specific measure of apoptosis.[20] Luminescent assays (e.g., Promega's Caspase-Glo® 3/7) are highly sensitive.

Materials:

  • Treated cell culture plates (from a parallel experiment)

  • Commercially available Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Plate Equilibration: After the treatment incubation period, remove the cell plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the cells.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Calculation:

    • Fold-change in Activity = (Luminescence of sample) / (Luminescence of vehicle control).

Data Presentation and Interpretation

For clear comparison, the results from these assays should be tabulated and analyzed to derive key cytotoxicity parameters.

Comparative Cytotoxicity Data (Hypothetical Example after 48h Treatment)
Covalent Modifier MTT Assay (IC₅₀, µM)LDH Assay (EC₅₀, µM)Caspase-3/7 Assay (EC₅₀, µM)Predicted Cytotoxicity Rank
2-Chloroacetamide 1525201 (Most Potent)
Iodoacetamide 3550402
Acrylamide 1502001803 (Least Potent)
Vehicle Control >1000>1000>1000-

IC₅₀ (Inhibitory Concentration 50): Concentration that causes 50% inhibition of cell viability. EC₅₀ (Effective Concentration 50): Concentration that causes 50% of the maximum effect (LDH release or caspase activation).

Interpreting the Results: A Synthesis of Evidence
  • Potency Ranking: The primary output is a clear ranking of cytotoxic potency. In the hypothetical data above, 2-chloroacetamide is the most potent cytotoxic agent, followed by iodoacetamide, and then acrylamide. This aligns with the expected chemical reactivity (α-haloacetamides > Michael acceptors).[5][15]

  • Mechanism of Cell Death: Comparing the results across assays provides mechanistic insight. If the IC₅₀ from the MTT assay is similar to the EC₅₀ from the caspase assay, it strongly suggests that the loss of viability is primarily driven by apoptosis. A significant release of LDH at similar concentrations indicates that either late-stage apoptosis or necrosis is occurring, both of which involve loss of membrane integrity.

  • Causality in Experimental Design: The choice of these three assays is deliberate. The MTT assay gives a broad measure of cell health.[21] The LDH assay confirms that the loss of viability is due to cell death resulting in membrane rupture, not just metabolic arrest.[25] The caspase assay provides specific evidence for apoptosis, a common mechanism for electrophile-induced toxicity.[16][20] This multi-assay system ensures the data is self-validating and provides a more complete picture than any single method alone.

Conclusion

The evaluation of cytotoxicity is a critical step in the characterization of any reactive chemical, particularly for those intended for use in drug development. 2-Chloroacetamide, as a highly reactive electrophile, requires careful assessment. This guide provides a robust, mechanistically-grounded framework for comparing its cytotoxicity against other covalent modifiers like iodoacetamide and acrylamide.

By employing a multi-parametric approach that interrogates cell viability, membrane integrity, and specific apoptotic pathways, researchers can generate clear, interpretable, and comparative data. This allows for an objective ranking of cytotoxic potential and provides crucial insights into the underlying mechanisms of cell death. Adhering to such a rigorous, self-validating experimental design ensures the trustworthiness of the findings and empowers scientists to select and engineer covalent modifiers with the optimal balance of potency and safety for their intended application.

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